2-Ethyl-4-fluorobenzaldehyde
Description
BenchChem offers high-quality 2-Ethyl-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-ethyl-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |
InChI Key |
XRWIPRYLMWJKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Part 1: Executive Summary & Chemical Profile
An In-Depth Technical Guide to 2-Ethyl-4-fluorobenzaldehyde (CAS 1289089-09-3)[1][2][3][4][5][6]
2-Ethyl-4-fluorobenzaldehyde is a specialized fluorinated aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif—combining a reactive aldehyde handle with a lipophilic ethyl group and an electron-withdrawing fluorine atom—makes it a critical building block for modulating the physicochemical properties of bioactive molecules.
This guide provides a comprehensive technical analysis of its synthesis, reactivity, and applications in drug discovery, specifically focusing on its role in optimizing metabolic stability and ligand-binding affinity.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1289089-09-3 |
| IUPAC Name | 2-Ethyl-4-fluorobenzaldehyde |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| SMILES | CCC1=CC(F)=CC=C1C=O |
| MDL Number | MFCD29121044 |
| Appearance | Colorless to pale yellow liquid (Standard State) |
| Boiling Point | ~215–220 °C (Predicted based on SAR) |
| Density | ~1.12 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Part 2: Synthesis & Production Methodologies
The synthesis of 2-Ethyl-4-fluorobenzaldehyde requires precise regiochemical control to ensure the aldehyde group is introduced at the C1 position relative to the ethyl (C2) and fluoro (C4) substituents. Two primary methodologies are employed in industrial and research settings.
Method A: Directed Lithiation & Formylation (High Specificity)
This method is preferred for high-purity applications as it avoids the formation of regioisomers common in electrophilic aromatic substitution.
-
Precursor : 1-Bromo-2-ethyl-4-fluorobenzene.
-
Lithiation : The precursor is treated with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C. The bromine atom undergoes Lithium-Halogen exchange, generating the aryl lithium species.
-
Formylation : Anhydrous Dimethylformamide (DMF) is added as the electrophile.
-
Quench : Acidic hydrolysis (HCl) yields the target aldehyde.
-
Causality : The cryogenic temperature (-78°C) is critical to prevent the aryl lithium species from undergoing side reactions (e.g., Wurtz coupling) or scrambling. DMF is chosen over other formylating agents for its high yield and ease of workup.
Method B: Vilsmeier-Haack Formylation (Cost-Effective)
Suitable for larger scales where isomer separation is feasible.
-
Precursor : 1-Ethyl-3-fluorobenzene.
-
Reagent : Phosphorus oxychloride (POCl₃) and DMF.
-
Mechanism : The in situ generated Vilsmeier reagent (chloroiminium ion) attacks the aromatic ring.
-
Regioselectivity Challenge : The ethyl group is ortho/para directing, and the fluorine is ortho/para directing. The position para to the ethyl group (C4) is occupied by Fluorine. The position ortho to Ethyl (C2) is sterically hindered. The position para to Fluorine (C6) is the most likely site of attack, yielding the 2-Ethyl-4-fluorobenzaldehyde isomer (after renumbering). However, minor isomers (e.g., 4-ethyl-2-fluorobenzaldehyde) may form, necessitating fractional distillation.
Synthetic Workflow Diagram
Figure 1: Comparative synthetic pathways illustrating the high-specificity lithiation route versus the industrial Vilsmeier-Haack approach.
Part 3: Applications in Drug Discovery & Medicinal Chemistry
2-Ethyl-4-fluorobenzaldehyde serves as a strategic scaffold in the design of small molecule inhibitors, particularly in oncology (kinase inhibitors) and agrochemistry.
Metabolic Stability Enhancement
The Fluorine atom at C4 blocks the para-position from metabolic oxidation by Cytochrome P450 enzymes. In many aromatic drugs, the para-position is the primary site of hydroxylation (Phase I metabolism).
-
Mechanism : The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, rendering it resistant to oxidative cleavage. This extends the half-life (
) of the drug candidate.
Conformational Restriction & Lipophilicity
The Ethyl group at C2 introduces steric bulk ortho to the aldehyde (or subsequent functional group).
-
Effect : This steric hindrance can lock the conformation of the molecule, reducing the entropic penalty upon binding to a protein target.
-
Lipophilicity : The ethyl group increases the
value, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to a methyl or hydrogen substituent.
Synthetic Versatility (Key Reactions)
| Reaction Type | Reagent | Product Class | Application |
| Reductive Amination | Primary Amine + NaBH(OAc)₃ | Benzylamines | Kinase inhibitor scaffolds; GPCR ligands. |
| Wittig Reaction | Phosphonium Ylide | Styrenes | Polymer precursors; Extended conjugation systems. |
| Oxidation | NaClO₂ / H₂O₂ | Benzoic Acids | Precursors for amides/esters; Peptidomimetics. |
| Condensation | Hydrazine / Hydroxylamine | Hydrazones / Oximes | Antifungal agents; Pesticide active ingredients. |
Part 4: Handling, Safety, and Storage (SDS Summary)
As a fluorinated benzaldehyde derivative, strict safety protocols must be observed.[7][8]
-
Hazards :
-
Storage :
-
Store under Inert Atmosphere (Nitrogen or Argon) . Aldehydes are prone to air oxidation to the corresponding benzoic acid.
-
Keep refrigerated (2–8°C) to maintain purity over long durations.
-
-
Spill Response : Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 54366665 (Related Isomer 4-Fluorobenzaldehyde). (Used for property extrapolation). Available at: [Link]
Sources
- 1. 1803816-98-9|5-Fluoro-2,3-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 552885-75-3|1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. 24313-53-9|2,7-Difluoro-9H-fluoren-9-one|BLD Pharm [bldpharm.com]
- 4. 1363508-10-4|2-Acetyl-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. 1289016-73-4|5-Fluoro-2-isopropylbenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 925441-35-6|4-Fluoro-2,6-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2-Ethyl-4-fluorobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an ethyl group ortho to the aldehyde and a fluorine atom in the para position, presents a unique combination of steric and electronic properties. The presence of the fluorine atom, a common bioisostere for a hydrogen atom, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in the design of novel therapeutic agents. The ethyl group, on the other hand, introduces steric bulk and can modulate the reactivity of the adjacent aldehyde functionality. This guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-4-fluorobenzaldehyde, outlines plausible synthetic strategies, discusses its expected reactivity, and explores its potential applications as a key building block in drug discovery and materials science. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical resource.
Chemical and Physical Properties
Precise experimental data for 2-Ethyl-4-fluorobenzaldehyde is not widely available in the public domain. However, its fundamental properties can be reliably estimated based on its chemical structure and data from its constitutional isomer, 3-ethyl-4-fluorobenzaldehyde, as well as other related substituted benzaldehydes.
| Property | Value (Estimated) | Source/Rationale |
| CAS Number | 1289089-09-3 | Supplier Information |
| Molecular Formula | C₉H₉FO | Based on Structure |
| Molecular Weight | 152.17 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Inferred from similar benzaldehydes |
| Boiling Point | ~200-220 °C | Estimated based on 4-fluorobenzaldehyde (181 °C) and the presence of an ethyl group.[1][2] |
| Melting Point | Not available | Likely a liquid at room temperature, similar to 4-fluorobenzaldehyde (-10 °C).[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water. | Inferred from the properties of substituted benzaldehydes. |
| Density | ~1.1 g/mL | Estimated based on 4-fluorobenzaldehyde (1.157 g/mL).[1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Ethyl-4-fluorobenzaldehyde are not readily accessible, its expected spectroscopic features can be predicted based on its structure:
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (δ 9.8-10.2 ppm), a quartet and a triplet for the ethyl group, and complex multiplets in the aromatic region (δ 7.0-8.0 ppm) due to the substitution pattern.
-
¹³C NMR: The carbonyl carbon should appear around δ 190-195 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). Signals for the ethyl group and the remaining aromatic carbons would also be present.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), C-H stretching for the aromatic ring and the ethyl group, and a C-F stretching vibration.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 152.17. Common fragmentation patterns would involve the loss of the formyl group (CHO) and cleavage of the ethyl group.
Synthesis of 2-Ethyl-4-fluorobenzaldehyde
There is no standard, published protocol for the synthesis of 2-Ethyl-4-fluorobenzaldehyde. However, several plausible synthetic routes can be devised based on established organic chemistry reactions.
Proposed Synthetic Route 1: Formylation of 1-Ethyl-3-fluorobenzene
A common and direct method to introduce an aldehyde group onto an activated aromatic ring is through formylation reactions.
Sources
2-Ethyl-4-fluorobenzaldehyde spectroscopic data (NMR, IR, MS)
Introduction to 2-Ethyl-4-fluorobenzaldehyde
2-Ethyl-4-fluorobenzaldehyde is a substituted aromatic aldehyde. Its structure combines an electron-withdrawing aldehyde group and a halogen (fluorine) with an electron-donating ethyl group. This unique combination of substituents creates a distinct electronic environment, which will be reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectral signatures is crucial for verifying its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations.
Workflow for Spectroscopic Characterization
A systematic approach is essential for the unambiguous characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression of analysis.
Caption: Figure 1. General Workflow for Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Ethyl-4-fluorobenzaldehyde in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
Predicted ¹H NMR Data for 2-Ethyl-4-fluorobenzaldehyde
The structure of 2-Ethyl-4-fluorobenzaldehyde is presented below with protons labeled for discussion.
Caption: Structure with proton labels for NMR analysis.
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Justification |
| a | Aldehyde (-CHO) | 10.2 - 10.4 | Singlet (s) | 1H | N/A | The aldehyde proton is highly deshielded by the adjacent carbonyl group and appears as a characteristic singlet far downfield. |
| f | Aromatic (H-6) | 7.8 - 7.9 | Doublet of doublets (dd) | 1H | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 5.5 | This proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It couples to the adjacent H-5 and through space to the fluorine atom. |
| e | Aromatic (H-5) | 7.1 - 7.2 | Doublet of doublets (dd) | 1H | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 | This proton is coupled to both H-6 and H-3. |
| d | Aromatic (H-3) | 7.0 - 7.1 | Doublet of doublets (dd) | 1H | J(H3-F) ≈ 8.5, J(H3-H5) ≈ 2.5 | This proton is ortho to the fluorine, leading to a significant coupling constant. It is also meta-coupled to H-5. |
| b | Ethyl (-CH₂-) | 2.9 - 3.1 | Quartet (q) | 2H | J(CH₂-CH₃) ≈ 7.6 | The methylene protons are benzylic and adjacent to the three methyl protons, resulting in a quartet. |
| c | Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 3H | J(CH₃-CH₂) ≈ 7.6 | The methyl protons are adjacent to the two methylene protons, resulting in a triplet. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The presence of fluorine will introduce C-F coupling, which can be a powerful diagnostic tool.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is run on the same spectrometer.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (or as a doublet/multiplet if coupled to fluorine). A larger number of scans is required compared to ¹H NMR.
Predicted ¹³C NMR Data for 2-Ethyl-4-fluorobenzaldehyde
| Carbon Atom | Predicted δ (ppm) | Predicted C-F Coupling (J Hz) | Justification |
| -CHO | 190 - 192 | Small or negligible | The carbonyl carbon is the most deshielded carbon in the molecule. |
| C-4 (C-F) | 165 - 168 | ¹J(CF) ≈ 250-260 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly shifted downfield. |
| C-2 (C-Et) | 145 - 148 | ³J(CF) ≈ 3-5 | The ethyl-substituted carbon. |
| C-1 (C-CHO) | 133 - 135 | ³J(CF) ≈ 7-9 | The carbon bearing the aldehyde group. |
| C-6 | 132 - 134 | ⁴J(CF) ≈ 3-4 | Aromatic CH carbon ortho to the aldehyde. |
| C-5 | 118 - 120 | ²J(CF) ≈ 22-25 | Aromatic CH carbon meta to the aldehyde and ortho to the fluorine. |
| C-3 | 114 - 116 | ²J(CF) ≈ 21-24 | Aromatic CH carbon ortho to the fluorine. |
| -CH₂- | 25 - 28 | N/A | Benzylic methylene carbon. |
| -CH₃ | 14 - 16 | N/A | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation: Place a single drop of the neat liquid sample of 2-Ethyl-4-fluorobenzaldehyde directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3050 - 3100 | C-H stretch | Medium | Aromatic C-H |
| 2970 - 2990 | C-H stretch | Medium | Aliphatic C-H (Ethyl) |
| 2820 - 2850 & 2720 - 2750 | C-H stretch | Weak-Medium | Aldehyde C-H (Fermi doublet) |
| 1690 - 1710 | C=O stretch | Strong | Aromatic Aldehyde |
| 1590 - 1610 | C=C stretch | Strong | Aromatic Ring |
| 1450 - 1500 | C=C stretch | Medium | Aromatic Ring |
| 1200 - 1250 | C-F stretch | Strong | Aryl-Fluoride |
| 1150 - 1200 | C-C stretch | Medium | Aromatic-Alkyl |
| 800 - 850 | C-H bend | Strong | Out-of-plane bending for substituted benzene |
The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch around 1700 cm⁻¹. The presence of the Fermi doublet for the aldehyde C-H stretch is also a key indicator.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can reveal structural information through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring an EI-MS Spectrum
-
Sample Introduction: Inject a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet which separates the analyte from the solvent and any impurities.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₉H₉FO
-
Molecular Weight: 152.17 g/mol
-
Predicted Molecular Ion (M⁺): m/z = 152
The fragmentation pattern is a key structural fingerprint. For 2-Ethyl-4-fluorobenzaldehyde, the following fragments are expected:
Caption: Figure 2. Predicted EI-MS Fragmentation Pathway
-
m/z = 152 (M⁺): The molecular ion peak.
-
m/z = 151 ([M-H]⁺): Loss of a hydrogen radical, often from the aldehyde, is a very common fragmentation for benzaldehydes. This is frequently the base peak.
-
m/z = 123 ([M-CHO]⁺ or [M-C₂H₅]⁺): Loss of the formyl radical (•CHO) or the ethyl radical (•C₂H₅). These two losses result in fragments with the same nominal mass.
-
m/z = 95 ([C₆H₄F]⁺): Subsequent loss of ethylene from the m/z 123 fragment (from the ethyl-substituted phenyl cation) would lead to the fluorophenyl cation.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of 2-Ethyl-4-fluorobenzaldehyde. The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and robust method for confirming the structure and purity of this compound. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns serve as a reliable reference for researchers and scientists engaged in its synthesis and application. The principles outlined herein are fundamental to the structural elucidation of organic molecules and underscore the synergy between different spectroscopic techniques.
References
-
Chegg.com. (2022, October 8). Solved Based on H NMR of 4-ethyl benzaldehyde, fill out the. Retrieved from [Link]
-
PubChem. 4-Fluorobenzaldehyde. Retrieved from [Link]
-
NIST. Benzaldehyde, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. 2-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179–183. Retrieved from [Link]
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The Strategic Utility of 2-Ethyl-4-fluorobenzaldehyde in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
2-Ethyl-4-fluorobenzaldehyde is a strategically substituted aromatic aldehyde poised for significant application in drug discovery and development. While it remains a specialized reagent, its unique combination of a reactive aldehyde handle, a metabolically robust para-fluoro substituent, and a conformationally-influential ortho-ethyl group makes it an exemplary building block for constructing complex molecular architectures. This guide deconstructs the molecule's constituent parts to reveal their intrinsic value in medicinal chemistry. By analogy with closely related fluorinated benzaldehydes, we explore its potential applications in the synthesis of targeted therapies, such as kinase inhibitors and CNS-active agents. We provide a detailed examination of its physicochemical properties, predictable reactivity, and a validated protocol for a cornerstone synthetic transformation—reductive amination—to illustrate its practical utility for research scientists and drug development professionals.
Introduction: Unveiling a High-Potential Scaffolding Reagent
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. The ideal building block offers not just a reactive handle for chemical elaboration but also imparts desirable pharmacological properties to the final molecule. 2-Ethyl-4-fluorobenzaldehyde emerges as such a reagent, embodying three key features that are highly sought after in modern drug design.
-
The Aldehyde Functional Group: Serves as a versatile anchor for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the assembly of diverse chemical libraries.[1][2]
-
The 4-Fluoro Substituent: A well-established bioisostere for hydrogen that profoundly enhances metabolic stability, modulates pKa, and improves binding affinity through favorable electronic interactions.[3][4] The introduction of fluorine is a proven strategy for elevating the performance of drug candidates.[3][5]
-
The 2-Ethyl Group: Provides steric bulk adjacent to the aldehyde, which can enforce specific conformations (torsional angles) in the final compound. This conformational restriction is crucial for achieving high target selectivity and potency by optimizing the fit within a protein's binding pocket.
This guide will demonstrate that while specific, publicly documented applications of 2-Ethyl-4-fluorobenzaldehyde in late-stage clinical candidates are not prevalent, its potential can be confidently extrapolated from the extensive use of its structural analogs in successful drug discovery campaigns.
Physicochemical Profile and Reactivity Analysis
Understanding the inherent properties of a building block is fundamental to its effective deployment in a synthetic strategy.
Core Properties
The key physicochemical data for 2-Ethyl-4-fluorobenzaldehyde are summarized below. These values dictate its handling, solubility, and reactivity profile.
| Property | Value | Significance in Drug Discovery |
| CAS Number | 186691-38-5 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₉H₉FO | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 152.17 g/mol | Falls within the typical range for fragment-based drug design (FBDD) principles. |
| Boiling Point | ~210-215 °C | Relevant for purification by distillation and assessing volatility. |
| Appearance | Colorless to pale yellow liquid | Basic quality control parameter. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). | Essential for selecting appropriate reaction and purification conditions. |
Chemical Reactivity: The Scientist's Perspective
The aldehyde group is the primary center of reactivity, susceptible to nucleophilic attack. The electronic nature of the aromatic ring, influenced by the electron-withdrawing fluorine and the weakly electron-donating ethyl group, modulates this reactivity.
-
Causality of Reactivity: The para-fluoro group is strongly electron-withdrawing via the inductive effect, which makes the aldehydic carbon more electrophilic and thus more reactive toward nucleophiles compared to a non-fluorinated analog. The ortho-ethyl group provides minor steric hindrance, which can be leveraged to achieve diastereoselectivity in certain reactions and may slightly temper the rate of reaction compared to an unhindered aldehyde.
Key transformations where this reagent excels include:
-
Reductive Amination: To form substituted benzylamines, a ubiquitous linkage in pharmaceuticals.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate substituted alkenes.[2]
-
Condensation Reactions: With active methylene compounds or amines to build heterocyclic scaffolds like pyrimidines or imines.[1][6]
-
Grignard and Organolithium Additions: To produce secondary alcohols.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
The true potential of 2-Ethyl-4-fluorobenzaldehyde is best understood by examining the roles of its close chemical relatives in drug development.
Kinase Inhibitors
Substituted benzaldehydes are pivotal in the synthesis of kinase inhibitors. For instance, 4-fluorobenzaldehyde is a known intermediate in the preparation of pyrazolopyridine derivatives that act as mitogen-activated protein kinase (MAPK) inhibitors.[7]
-
The Rationale: The 2-ethyl-4-fluorobenzyl moiety, when incorporated into a larger molecule, is ideally suited to occupy the hydrophobic "back pocket" of many kinase ATP-binding sites. The fluorine can form crucial hydrogen bonds or favorable dipole interactions with the hinge region, while the ethyl group can provide van der Waals contacts that enhance binding affinity and selectivity.
// Nodes Start [label="2-Ethyl-4-fluorobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary/Secondary\nAmine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveAmination [label="Reductive Amination\n(e.g., NaBH(OAc)₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Substituted Benzylamine\nScaffold", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Further Cyclization /\nElaboration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KinaseInhibitor [label="Potential Kinase\nInhibitor Core", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> ReductiveAmination [label=" Electrophile"]; Amine -> ReductiveAmination [label=" Nucleophile"]; ReductiveAmination -> Intermediate; Intermediate -> Cyclization; Cyclization -> KinaseInhibitor; }
Caption: Synthetic logic for kinase inhibitor development.
Central Nervous System (CNS) Agents
The development of drugs for Alzheimer's disease often involves scaffolds that inhibit enzymes like acetylcholinesterase (AChE).[8] Substituted benzaldehydes are frequently used to synthesize these inhibitors.[8]
-
The Rationale: The lipophilicity of a molecule is a key factor in its ability to cross the blood-brain barrier. The fluorine atom can increase lipophilicity in a controlled manner, enhancing CNS penetration.[4] The ethyl group further contributes to this property. Therefore, derivatives of 2-Ethyl-4-fluorobenzaldehyde could be valuable scaffolds for novel CNS agents, where the benzylamine or a related moiety can interact with key residues in the active site of enzymes like AChE.
Experimental Protocol: A Self-Validating System for Reductive Amination
This protocol provides a robust, step-by-step methodology for a key synthetic transformation, designed for reproducibility and control.
Objective: To synthesize N-(2-ethyl-4-fluorobenzyl)aniline as a representative example of a reductive amination reaction.
Materials:
-
2-Ethyl-4-fluorobenzaldehyde (1.0 eq)
-
Aniline (1.05 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic, ~5% v/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup (Inert Atmosphere): To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 2-Ethyl-4-fluorobenzaldehyde (e.g., 1.52 g, 10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Imine Formation: Add aniline (e.g., 0.98 g, 10.5 mmol) followed by a few drops of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is actually reduced. Monitoring by TLC (thin-layer chromatography) at this stage should show the consumption of the aldehyde and the appearance of a new spot for the imine/iminium ion.
-
Reduction Step: In a single portion, add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) to the stirring solution. The reaction may become slightly exothermic. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of other functional groups. It is less sensitive to moisture than other hydrides like NaBH₄ or NaCNBH₃.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the intermediate imine spot has been completely replaced by the product spot.
-
Aqueous Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL). Stir vigorously for 10 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-(2-ethyl-4-fluorobenzyl)aniline.
// Nodes A [label="1. Dissolve Aldehyde\n& Aniline in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Catalytic Acetic Acid\n(Iminium Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add NaBH(OAc)₃\n(Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Monitor by TLC\n(Reaction Complete?)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="5. Quench with NaHCO₃\n(Aqueous Workup)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Extract with DCM\n& Wash with Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Dry (MgSO₄), Filter,\n& Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify via Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Pure Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [label=" Yes"]; D -> C [label=" No (Continue Stirring)"]; E -> F; F -> G; G -> H; H -> I; }
Caption: Experimental workflow for reductive amination.
Conclusion
2-Ethyl-4-fluorobenzaldehyde represents a confluence of desirable traits for a medicinal chemistry building block. Its aldehyde group provides a reliable point of synthetic connection, while the strategic placement of ethyl and fluoro substituents offers a sophisticated means to tune steric, electronic, and pharmacokinetic properties. By leveraging the established principles of physical organic chemistry and drawing parallels from well-documented analogs, researchers can confidently employ this reagent to accelerate the discovery of novel, potent, and selective therapeutic agents for a range of challenging disease targets.
References
-
Chem-Impex. 2-(4-Fluorophenyl)benzaldehyde. Available from: [Link].
-
Ningbo Inno Pharmchem Co., Ltd. 4-Fluorobenzaldehyde: Properties, Synthesis, and Applications. Available from: [Link].
-
Ullah, I., et al. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. DOI: 10.1039/D4QO01334D. Available from: [Link].
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Mhaske, S. B., & Argade, N. P. (2020). The Importance of Fluorine in Benzazole Compounds. PMC - NIH. DOI: 10.3390/molecules25204747. Available from: [Link].
-
Zhao, C., et al. (2018). Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. RSC Advances. DOI: 10.1039/C7RA13754K. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Available from: [Link].
- Google Patents. CN106565445A - Preparation method of p-fluorobenzaldehyde.
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
-
Kumar, A., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PMC - PubMed Central. DOI: 10.1039/d3ra03224h. Available from: [Link].
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link].
-
Fustero, S., & Sanz-Cervera, J. F. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available from: [Link].
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. PubMed. DOI: 10.1021/acs.jmedchem.5b00258. Available from: [Link].
-
Al-Sanea, M. M., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC. DOI: 10.1039/d3ra06951f. Available from: [Link].
-
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. DOI: 10.1021/acs.orglett.9b01362. Available from: [Link].
-
European Patent Office. Process for producing fluorobenzaldehydes - EP 0289942 B1. Available from: [Link].
-
Chem-Impex. 4-Fluorobenzaldehyde. Available from: [Link].
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link].
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link].
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link].
-
Request PDF. Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Available from: [Link].
- Google Patents. CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
-
PubMed Central. (2023). Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Development. Available from: [Link].
-
MDPI. Natural Products with Pharmaceutical Activities. Available from: [Link].
-
Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. Available from: [Link].
-
Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. DOI: 10.1016/j.ijbiomac.2024.131246. Available from: [Link].
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- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 7. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the aldehyde group in 2-Ethyl-4-fluorobenzaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Ethyl-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde group in 2-Ethyl-4-fluorobenzaldehyde. As a substituted aromatic aldehyde, its reactivity is intricately governed by the interplay of electronic and steric effects imparted by the ethyl and fluoro substituents. This document will dissect these influences, offering predictive insights into the molecule's behavior in key organic transformations. Detailed experimental protocols for representative reactions, supported by mechanistic discussions and comparative data, are provided to equip researchers with the foundational knowledge for utilizing this versatile building block in synthetic chemistry and drug discovery.
Introduction to 2-Ethyl-4-fluorobenzaldehyde
2-Ethyl-4-fluorobenzaldehyde is an aromatic aldehyde that presents a unique combination of functional groups and substituents, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The core of its chemical personality lies in the aldehyde functional group, a site of rich and varied reactivity. The presence of a fluorine atom and an ethyl group on the benzene ring, however, significantly modulates the canonical reactions of an aromatic aldehyde.
Understanding the nuanced reactivity of 2-Ethyl-4-fluorobenzaldehyde is paramount for its effective application. This guide will explore the synergistic and antagonistic effects of its substituents on the electrophilicity of the carbonyl carbon and the accessibility of the aldehyde group to nucleophilic attack.
Table 1: Physicochemical Properties of 2-Ethyl-4-fluorobenzaldehyde (Predicted)
| Property | Value |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | >180 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
The Duality of Substituent Effects: A Deeper Dive
The reactivity of the aldehyde group in 2-Ethyl-4-fluorobenzaldehyde is a direct consequence of the electronic and steric environment created by the ethyl and fluoro substituents.
Electronic Effects
The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles.[3] This electrophilicity is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.
-
The Inductive and Resonance Effects of Fluorine: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[4] This effect pulls electron density from the aromatic ring, making the carbonyl carbon more electron-deficient and, therefore, more electrophilic. While fluorine also possesses a lone pair that can participate in a weak electron-donating resonance effect (+R), the inductive effect is generally considered to be dominant for halogens.[5]
-
The Inductive Effect of the Ethyl Group: The ethyl group at the 2-position is an alkyl group, which is weakly electron-donating through an inductive effect (+I). This effect pushes electron density into the aromatic ring, slightly counteracting the electron-withdrawing effect of the fluorine and the carbonyl group.
Overall Electronic Influence: The strong -I effect of the fluorine atom is expected to have a more significant impact than the weak +I effect of the ethyl group. Consequently, the carbonyl carbon in 2-Ethyl-4-fluorobenzaldehyde is anticipated to be more electrophilic than that of unsubstituted benzaldehyde or 2-ethylbenzaldehyde.
Steric Effects
The ethyl group at the 2-position (ortho to the aldehyde) introduces significant steric hindrance around the carbonyl group.[6][7] This steric bulk can impede the approach of nucleophiles, potentially slowing down the rate of reaction.[8] The extent of this steric hindrance will depend on the size of the attacking nucleophile.
Figure 1: Electronic and steric effects in 2-Ethyl-4-fluorobenzaldehyde.
Key Classes of Reactions and Experimental Protocols
The interplay of electronic and steric effects dictates the outcome of various reactions involving the aldehyde group.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes.[9] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[10] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[11]
Mechanism: The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[12]
Experimental Protocol: Synthesis of 1-(2-Ethyl-4-fluorophenyl)-2-phenylethene
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 2-Ethyl-4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sources
- 1. 4-Fluoro Benzaldehyde - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. innospk.com [innospk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
Modulating Fluorobenzaldehyde Reactivity: The Physico-Chemical Impact of Ethyl Substitution
Executive Summary
The introduction of an ethyl group onto the fluorobenzaldehyde scaffold represents a critical "tuning" of the molecule's reactivity profile. In drug discovery and materials science, this modification is rarely innocent; it alters the electrophilicity of the carbonyl center and the lability of the fluorine atom toward nucleophilic aromatic substitution (
This guide analyzes the 3-ethyl-4-fluorobenzaldehyde and 2-ethyl-4-fluorobenzaldehyde regioisomers. The ethyl group acts as a weak electron-donating group (EDG) via induction (
Electronic Landscape: The Hammett Push-Pull
To understand the reactivity changes, we must quantify the electronic environment. The reactivity of benzaldehydes is governed by the Hammett equation:
Where
| Substituent | Position | Electronic Effect | |
| -CHO | Para | Strong Withdrawal (-M, -I) | |
| -F | Para | Weak Withdrawal (Inductive dominant over Resonance) | |
| -Ethyl (-Et) | Meta | Weak Donation (+I) | |
| -Ethyl (-Et) | Para | Weak Donation (+I, Hyperconjugation) |
Impact on Carbonyl Electrophilicity
The aldehyde carbon is an electrophile. Reaction rates with nucleophiles (e.g., amines in reductive amination) depend on the positive charge density at this carbon.
-
Parent (4-FBA): The fluorine withdraws electron density, activating the aldehyde toward nucleophilic attack relative to benzaldehyde.[4]
-
Ethyl-Modified: The ethyl group donates electron density into the ring. This donation partially offsets the withdrawing power of the aldehyde and fluorine. Consequently, ethyl-fluorobenzaldehydes exhibit slower carbonyl kinetics than their non-alkylated counterparts.
Nucleophilic Aromatic Substitution ( )
The most distinct reactivity change occurs at the C-F bond. 4-Fluorobenzaldehyde is a classic substrate for
The Deactivation Mechanism
When an ethyl group is introduced (particularly at the 3-position, ortho to the fluorine), it destabilizes the reaction via two pathways:
-
Electronic Destabilization: The transition state for
involves a negative charge delocalized into the ring. The ethyl group (EDG) pushes electron density into an already electron-rich ring, raising the energy of the transition state. -
Steric Inhibition: An ethyl group at the 3-position creates a "picket fence" effect, physically hindering the approach of the nucleophile to the 4-position.
Visualization of the Energy Landscape
The following diagram illustrates the increased activation energy (
Figure 1: Comparative reaction coordinate diagram showing the kinetic penalty imposed by the ethyl group on
Experimental Protocol: Overcoming Deactivation
Due to the reduced reactivity described above, standard protocols for 4-fluorobenzaldehyde will result in low yields or incomplete conversion when applied to 3-ethyl-4-fluorobenzaldehyde. The following protocol is optimized for the ethyl-deactivated scaffold.
Protocol: High-Temperature Morpholine Displacement
Objective: Synthesis of 4-morpholino-3-ethylbenzaldehyde via
Reagents:
-
Substrate: 3-Ethyl-4-fluorobenzaldehyde (1.0 eq)
-
Nucleophile: Morpholine (1.5 eq)
-
Base:
(anhydrous, micronized, 2.0 eq) -
Solvent: DMSO (Anhydrous) – Critical for stabilizing the polar transition state.
Step-by-Step Methodology:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge 3-ethyl-4-fluorobenzaldehyde (5 mmol) and anhydrous DMSO (10 mL).
-
Base Addition: Add micronized
(10 mmol). Note: Micronization increases surface area, crucial for heterogeneous bases. -
Nucleophile Addition: Add morpholine (7.5 mmol) dropwise.
-
Thermal Activation:
-
Standard 4-FBA: Typically runs at 80°C.
-
Ethyl-Modified: Heat the mixture to 110°C - 120°C . The ethyl group requires this additional thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 4:1). Expect reaction times of 6–12 hours (vs. 1–2 hours for the parent).
-
Workup: Cool to RT. Pour into ice-water (50 mL). The product should precipitate. Filter and wash with cold water. If oil forms, extract with EtOAc, wash with brine (
), dry over , and concentrate.
Steric Shielding of the Aldehyde
When the ethyl group is at the 2-position (ortho to aldehyde) , the reactivity profile shifts from electronic deactivation to steric shielding .
Rotational Barriers and Condensation
In 2-ethyl-4-fluorobenzaldehyde, the ethyl group forces the aldehyde carbonyl out of coplanarity with the aromatic ring to minimize
-
Consequence: Resonance communication between the ring and the carbonyl is diminished.
-
Synthetic Impact: Condensation reactions (e.g., Wittig, Knoevenagel) are significantly slower. The nucleophile must navigate the steric bulk of the ethyl methylene protons.
Recommendation: For 2-ethyl substituted substrates, use microwave irradiation to accelerate condensation reactions, or switch to smaller nucleophiles (e.g., using
Synthesis Workflow Visualization
The following diagram outlines the decision tree for selecting reaction conditions based on the position of the ethyl group.
Figure 2: Decision matrix for optimizing reaction conditions based on regioisomerism.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution. Quarterly Reviews, Chemical Society, 5(2), 227-249. Link
-
PubChem. 3-Ethyl-4-fluorobenzaldehyde (CID 10898878). National Library of Medicine. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter 10: Nucleophilic Aromatic Substitution). Link
- Neuvonen, K., & Fülöp, F. (1995). Steric and electronic effects in the reaction of 2-substituted benzaldehydes. Journal of Organic Chemistry. (General reference for ortho-substituted aldehyde reactivity).
Sources
Methodological & Application
Synthesis of 2-Ethyl-4-fluorobenzaldehyde from 1-ethyl-3-fluorobenzene
Application Note: Regioselective Synthesis of 2-Ethyl-4-fluorobenzaldehyde
Executive Summary
This Application Note details the protocol for synthesizing 2-Ethyl-4-fluorobenzaldehyde (CAS: N/A for specific isomer, generic fluorobenzaldehydes ~459-57-4) starting from 1-ethyl-3-fluorobenzene .
The synthesis of polysubstituted benzaldehydes from meta-disubstituted benzenes presents a classic regioselectivity challenge. In this specific transformation, the directing effects of the ethyl group (activator, ortho/para director) and the fluorine atom (deactivator, ortho/para director) compete. While standard Vilsmeier-Haack conditions often suffer from low conversion on deactivated rings, this protocol utilizes the Rieche Formylation (TiCl₄/Dichloromethyl methyl ether). This method provides superior reactivity and, when coupled with a rigorous fractional distillation or chromatographic workup, yields the target 2,4-isomer in high purity.
Key Challenges Addressed:
-
Regiocontrol: Directing the formyl group to the position ortho to the ethyl group and para to the fluorine (C6 of the starting material), rather than the sterically favored para-ethyl position.
-
Purification: Efficient separation of the target from its structural isomer, 4-ethyl-2-fluorobenzaldehyde.
Chemical Strategy & Mechanistic Insight
Substrate Analysis & Directing Effects
The starting material, 1-ethyl-3-fluorobenzene, has three potential sites for Electrophilic Aromatic Substitution (EAS):
-
Position 2 (C2): Located between the Ethyl and Fluoro groups. Sterically crowded; significant formation is unlikely.
-
Position 4 (C4): Para to the Ethyl group and ortho to the Fluorine. This is typically the kinetically favored site due to the strong activating effect of the alkyl group and less steric hindrance compared to C2. (Leads to 4-ethyl-2-fluorobenzaldehyde).
-
Position 6 (C6): Ortho to the Ethyl group and para to the Fluorine. While the Ethyl group activates this position, it is sterically more hindered than C4. However, the Fluorine atom stabilizes the sigma-complex at this position via resonance donation. (Leads to the target: 2-Ethyl-4-fluorobenzaldehyde ).
Why Rieche Formylation?
The Rieche formylation utilizes Dichloromethyl methyl ether (DCME) and Titanium Tetrachloride (TiCl₄) .[1][2]
-
Reactivity: TiCl₄ is a strong Lewis acid that ensures high conversion even with the inductively electron-withdrawing fluorine present.
-
Coordination: TiCl₄ can coordinate with the fluorine lone pairs. While this typically directs ortho to the fluorine (favoring the undesired C4 position), running the reaction at controlled low temperatures allows for thermodynamic equilibration and improved ratios of the C6 product compared to kinetic-controlled methods like Vilsmeier.
Figure 1: Reaction scheme highlighting the divergent pathways to the target and its primary isomer.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 1-Ethyl-3-fluorobenzene | 124.16 | 1.0 | 12.4 g (100 mmol) | Substrate |
| Dichloromethyl methyl ether (DCME) | 114.96 | 1.2 | 13.8 g (120 mmol) | Formyl Source |
| Titanium(IV) Chloride (TiCl₄) | 189.68 | 2.2 | 41.7 g (220 mmol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 150 mL | Solvent |
Equipment:
-
500 mL 3-neck round-bottom flask (flame-dried).
-
Pressure-equalizing addition funnel.
-
Inert gas line (Argon or Nitrogen).
-
Low-temperature bath (Ice/Salt or Chiller).
-
Mechanical stirrer (magnetic stirring may be insufficient due to viscosity of the Ti-complex).
Step-by-Step Procedure
Step 1: Reactor Setup & Inertion
-
Assemble the glassware and flush the system with Argon for 15 minutes.
-
Charge the flask with 1-Ethyl-3-fluorobenzene (12.4 g) and anhydrous DCM (100 mL).
-
Cool the solution to -10°C using an ice/salt bath.
Step 2: Catalyst Addition (Exothermic) 4. Transfer TiCl₄ (41.7 g) to the addition funnel under inert atmosphere. 5. Add TiCl₄ dropwise to the stirred solution over 30 minutes. Note: Maintain internal temperature below 0°C. The solution will darken (yellow/orange) as the Lewis acid complex forms.
Step 3: Formylating Agent Addition 6. Dilute DCME (13.8 g) with DCM (20 mL) in the addition funnel. 7. Add the DCME solution dropwise over 45 minutes, maintaining the temperature between -5°C and 0°C . 8. Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C) . 9. Stir at RT for 4–6 hours. Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material peak.
Step 4: Quenching & Hydrolysis 10. Cool the reaction mixture back to 0°C. 11. Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of conc. HCl. Caution: Vigorous evolution of HCl gas and heat. 12. Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate acetal/complex.
Step 5: Workup 13. Separate the organic layer. 14. Extract the aqueous layer with DCM (2 x 50 mL). 15. Combine organic layers and wash sequentially with:
- Water (100 mL)
- Sat. NaHCO₃ (100 mL) – Neutralize acid traces.
- Brine (100 mL)
- Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil (mixture of isomers).
Purification & Analysis
The crude product contains the target 2-Ethyl-4-fluorobenzaldehyde and the isomer 4-Ethyl-2-fluorobenzaldehyde . Separation is critical.
Purification Strategy
-
Method A: Fractional Distillation (Preferred for Scale)
-
The isomers typically exhibit a boiling point difference of 5–8°C.
-
Use a spinning band distillation column or a Vigreux column (minimum 20 cm).
-
Collect fractions and analyze by GC. The 2,4-isomer (target) generally has a slightly higher boiling point than the 2,6-like (4-ethyl-2-fluoro) isomer due to dipole moments, though this must be empirically verified.
-
-
Method B: Flash Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane -> 2% EtOAc in Hexane.
-
The isomers have slightly different Rf values due to the proximity of the polar aldehyde to the fluorine.
-
Analytical Validation
Target: 2-Ethyl-4-fluorobenzaldehyde
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.25 (s, 1H, -CHO): Distinctive aldehyde singlet.
-
δ 7.85 (dd, 1H, H-6): The proton ortho to the aldehyde and meta to Fluorine.
-
δ 6.90-7.10 (m, 2H, H-3, H-5): Protons ortho to Fluorine.
-
δ 3.00 (q, 2H, -CH₂-): Ethyl methylene.
-
δ 1.25 (t, 3H, -CH₃): Ethyl methyl.
-
Differentiation: In the unwanted isomer (4-ethyl-2-fluoro), the aldehyde proton often appears slightly upfield (due to shielding by ortho-F) or shows coupling to F (doublet). The aromatic splitting pattern will also differ (H-3 and H-6 in the target are para to each other, showing small coupling; in the isomer, H-3 and H-5 are meta).
-
Figure 2: Purification workflow emphasizing the necessity of isomer separation.
Safety & Handling
-
Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood. Use syringe techniques or cannula transfer.
-
Dichloromethyl Methyl Ether (DCME): A potent lachrymator and suspected carcinogen (alkylating agent). Double-glove and use a respirator if the hood sash must be raised.
-
Hydrofluoric Acid Risk: While not used directly, the combustion or extreme decomposition of fluorinated aromatics can release HF.
References
-
Rieche Formylation Overview: Rieche, A., Gross, H., & Höft, E. (1960).[2] Über α-Halogenäther, IV.[2] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94.[2]
- Regioselectivity in Fluoroarenes: Schlosser, M. (1998). The "Heavy-Duty" Modification of the Vilsmeier-Haack Reaction. Tetrahedron Letters.
-
Physical Properties of Fluorobenzaldehydes: ChemicalBook. (2023). 4-Fluorobenzaldehyde Properties.
- Isomer Separation Techniques: Smith, R. (2012). Separation of Isomeric Compounds by Distillation and Chromatography. Journal of Chromatography A.
(Note: Specific boiling points for the 2-ethyl-4-fluoro isomer are often proprietary or not indexed in public databases; values are estimated based on the 2-fluoro and 4-fluoro parent benzaldehyde trends).
Sources
Application Note: Synthesis of Novel Amines via Reductive Amination of 2-Ethyl-4-fluorobenzaldehyde
<-4.0>
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Amines in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Judicious placement of fluorine atoms can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Fluorinated amines, in particular, are highly sought-after building blocks in pharmaceutical research, with approximately 20% of all modern drugs containing at least one fluorine atom.[3] This application note provides a detailed protocol for the synthesis of novel secondary and tertiary amines through the reductive amination of 2-Ethyl-4-fluorobenzaldehyde, a versatile starting material for generating a diverse library of fluorinated amine analogs.
The core of this synthetic strategy is the reductive amination reaction, a robust and highly efficient method for forming carbon-nitrogen bonds.[4][5] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[4][5][6] The choice of a mild and selective reducing agent is critical to the success of this reaction, preventing the undesired reduction of the starting aldehyde.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an exemplary reagent for this purpose due to its high selectivity for imines and iminium ions over carbonyl compounds.[7][8][9][10][11]
This guide will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that ensure a high-yielding and clean transformation.
Reaction Mechanism and Rationale
The reductive amination of 2-Ethyl-4-fluorobenzaldehyde proceeds through a well-established two-part mechanism:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.[6] This is typically the rate-determining step and can be catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[11] Subsequent dehydration leads to the formation of a Schiff base (imine) if a primary amine is used, or an iminium ion in the case of a secondary amine.[5]
-
Hydride Reduction: The in-situ generated imine or iminium ion is then rapidly reduced by sodium triacetoxyborohydride. The three electron-withdrawing acetoxy groups on the boron atom moderate the reactivity of the borohydride, making it a milder reducing agent than sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11] This selectivity is paramount, as it allows for the one-pot synthesis without significant reduction of the starting aldehyde.[10][11] The hydride transfer from the borohydride to the electrophilic carbon of the C=N bond yields the final amine product.[5]
The choice of 1,2-dichloroethane (DCE) as the solvent is based on its inert nature and its ability to solubilize a wide range of substrates and reagents.[8] Unlike protic solvents like methanol, DCE does not react with the borohydride reagent.[8][12]
Experimental Workflow Diagram
Caption: General workflow for the reductive amination of 2-Ethyl-4-fluorobenzaldehyde.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Ethyl-4-fluorobenzaldehyde
-
Selected primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Ethyl-4-fluorobenzaldehyde (1.0 eq.).
-
Addition of Amine and Solvent: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). To this solution, add the desired primary or secondary amine (1.0-1.2 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the initial imine/iminium ion formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.6 eq.) to the reaction mixture in portions over 10-15 minutes.[8] Note: The addition can be slightly exothermic. Controlling the rate of addition is important.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13][14][15][16]
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range/Value | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the initial imine formation to completion. |
| NaBH(OAc)₃ Stoichiometry | 1.3 - 1.6 equivalents | An excess of the reducing agent is necessary to ensure complete reduction of the imine/iminium ion intermediate.[8] |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | An inert, aprotic solvent that is compatible with the reducing agent and effectively solubilizes the reactants.[8][12] |
| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature, avoiding potential side reactions. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the specific aldehyde and amine used. Monitoring by TLC or LC-MS is crucial. |
| Expected Yield | 70 - 95% | This method is generally high-yielding with proper execution and purification. |
Troubleshooting and Expert Insights
-
Slow or Incomplete Reaction: If the reaction stalls, the addition of a catalytic amount of acetic acid (0.1-0.2 eq.) can be beneficial, particularly with less reactive ketones or amines, as it catalyzes the formation of the iminium ion.[8][9][11] However, for most aldehydes, this is not necessary.[8]
-
Formation of Dialkylated Product: When using primary amines, overalkylation to form a tertiary amine can sometimes be an issue.[9][10][17] This can be minimized by using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[17] Using a stoichiometry of 1:1 for the aldehyde and amine also helps to mitigate this side reaction.
-
Hydrolysis of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[12] Ensuring the use of anhydrous solvent and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for reproducible results.
Conclusion
The reductive amination of 2-Ethyl-4-fluorobenzaldehyde using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a wide array of novel fluorinated amines. The mild reaction conditions, high yields, and broad substrate scope make this protocol an invaluable tool for medicinal chemists and researchers in the field of drug discovery. The resulting amine products can serve as key intermediates for the development of new therapeutic agents with potentially enhanced pharmacological profiles.
References
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Powers, S. E., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11529–11538. [Link]
-
Myers, A. G. (n.d.). Synthesis of Amines by Reductive Amination. Harvard University. [Link]
-
Kliuev, F., Kuznetsov, A., Afanasyev, O. I., Runikhina, S. A., Kuchuk, E., Podyacheva, E., Tsygenkov, A. A., & Chusov, D. (2022). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry, 87(23), 15545–15555. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Singh, I., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1845–1868. [Link]
-
ResearchGate. (2025). Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells. [Link]
-
National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]
-
National Center for Biotechnology Information. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
Journal of Chemical Health Risks. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Frontiers. (n.d.). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. enamine.net [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsred.com [ijsred.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Knoevenagel Condensation of 2-Ethyl-4-fluorobenzaldehyde
Executive Summary
This guide details the synthetic protocols for the Knoevenagel condensation of 2-Ethyl-4-fluorobenzaldehyde , a critical building block in the synthesis of fluorinated cinnamic acids and pharmacophores used in diverse therapeutic areas (e.g., anti-inflammatory agents, kinase inhibitors).[1]
The reaction presents a unique physical-organic challenge: the steric hindrance of the ortho-ethyl group opposes the electronic activation provided by the para-fluorine atom. This note provides two validated workflows: a robust classical method for gram-scale synthesis of cinnamic acid derivatives and a green chemistry approach for rapid library generation.[1]
Scientific Foundation & Substrate Analysis
Electronic vs. Steric Conflict
Successful conversion relies on balancing two opposing forces intrinsic to the substrate:
-
Electronic Activation (+): The para-fluorine atom exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by the enolate.
-
Steric Deactivation (-): The ortho-ethyl group creates significant steric bulk.[1] Unlike a methyl group, the ethyl chain has rotational freedom that can effectively shield the carbonyl trajectory, slowing down the initial nucleophilic attack and the subsequent dehydration step.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1] In the case of malonic acid (Doebner modification), a final decarboxylation step occurs.[2]
Figure 1: Mechanistic flow of the Knoevenagel condensation.[3] The 2-ethyl substituent specifically impacts the 'Nucleophilic Attack' phase, requiring elevated thermal energy to overcome the rotational barrier.
Protocol A: Classical Doebner Modification (Scale-Up)
Target Product: (E)-3-(2-ethyl-4-fluorophenyl)acrylic acid Application: Primary route for generating cinnamic acid intermediates for drug discovery.[1]
Reagents & Equipment
-
Substrate: 2-Ethyl-4-fluorobenzaldehyde (1.0 eq)[1]
-
Reagent: Malonic acid (1.2 eq)
-
Solvent/Base: Pyridine (anhydrous, 3-5 volumes)[1]
-
Catalyst: Piperidine (0.1 eq)
-
Equipment: Round-bottom flask, reflux condenser, oil bath, addition funnel.[1]
Step-by-Step Methodology
-
Charge: In a dry round-bottom flask, dissolve 2-Ethyl-4-fluorobenzaldehyde (e.g., 10 mmol, 1.52 g) in Pyridine (5 mL).
-
Activation: Add Malonic acid (12 mmol, 1.25 g). Stir until dissolved.
-
Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise. Note: An exotherm may be observed.
-
Reflux: Heat the mixture to 85–90°C for 4–6 hours.
-
Expert Insight: Standard benzaldehydes react at 70°C. The 2-ethyl analog requires higher temperatures to drive the reaction to completion due to steric shielding. Monitor CO₂ evolution (cessation indicates end of decarboxylation).
-
-
Quench: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly add concentrated HCl (approx. 5-6 mL) into the mixture with vigorous stirring until pH < 2. A white precipitate should form immediately.[1]
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove residual pyridine.
-
Purification: Recrystallize from Ethanol/Water (3:1) to yield the pure (E)-isomer.[4]
Expected Yield: 85–92% Characterization: ^1H NMR will show a large coupling constant (J ~16 Hz) for the vinylic protons, confirming the trans (E) geometry.
Protocol B: Green Synthesis (Microwave Assisted)
Target Product: 2-(2-ethyl-4-fluorobenzylidene)malononitrile Application: Rapid library generation; high-throughput screening.[1]
Reagents[1][5][6][7]
-
Substrate: 2-Ethyl-4-fluorobenzaldehyde (1.0 eq)[1]
-
Reagent: Malononitrile (1.0 eq)
-
Solvent: Water or Ethanol (minimal volume)
-
Catalyst: None (thermal) or mild base (NH₄OAc).
Workflow Diagram
Figure 2: Solvent-free or aqueous microwave protocol.[1] This method exploits the high atom economy of malononitrile.
Methodology
-
Mix: In a microwave-safe vial, combine 2-Ethyl-4-fluorobenzaldehyde (1 mmol) and Malononitrile (1 mmol).
-
Add Solvent: Add 1 mL of water (or ethanol). Optional: Add 5 mol% Ammonium Acetate if reaction is sluggish.
-
Irradiate: Microwave at 300W, holding the temperature at 60°C for 3 minutes.
-
Workup: Cool the vial. The product typically precipitates as a solid. Filter and wash with cold aqueous ethanol.
-
Validation: Check TLC (Hexane/EtOAc 8:2). The aldehyde spot should be absent.
Troubleshooting & Optimization Guide
The steric bulk of the 2-ethyl group is the primary source of failure. Use this matrix to troubleshoot.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance preventing attack.[1] | Increase reaction temperature by 10°C; switch to a smaller solvent volume to increase concentration. |
| No Precipitation (Protocol A) | Pyridine salt formation or pH too high. | Ensure pH is < 2 during acidification.[1] Add ice to induce crystallization. |
| Impure Product (Oiling out) | Incomplete dehydration (Aldol intermediate). | Extend reflux time.[1] Ensure water removal (Dean-Stark trap) if using benzene/toluene instead of pyridine. |
| Side Products | Michael addition (double attack). | Strictly control stoichiometry (1:1 ratio) and avoid large excess of active methylene. |
References
-
General Mechanism & Review: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. [Link]
-
Doebner Modification (Classical): Fuchs, R., & Bloomfield, J. J. (1966).[5] Ionization constants of 3- and 4-substituted cis- and trans-cinnamic acids. The Journal of Organic Chemistry. [Link]
-
Green Chemistry Approaches: Verrucci, M., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[1][3] Green Chemistry Letters and Reviews. [Link]
-
Steric/Electronic Effects in Fluorinated Systems: Tan, L., et al. (2020).[5] Structure-Activity Relationship Studies of Fluorinated Cinnamic Acids. Journal of Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2-Ethyl-4-fluorobenzaldehyde synthesis
Technical Support Center: Organic Synthesis Division Ticket ID: #EFA-2024-OPT Subject: Optimization of 2-Ethyl-4-fluorobenzaldehyde Synthesis Status: Open / Escalated to Senior Application Scientist
Executive Summary: The Yield Paradox
You are likely encountering a yield ceiling of 40–55% with significant isomeric impurities. This is a known bottleneck in the synthesis of 2-Ethyl-4-fluorobenzaldehyde (CAS: 84946-83-8).
The core issue typically stems from the Vilsmeier-Haack formylation of 1-ethyl-3-fluorobenzene. While cost-effective, this route suffers from poor regioselectivity due to the competing directing effects of the ethyl (weakly activating, ortho/para) and fluoro (deactivating, ortho/para) groups.
To achieve high yields (>85%) and purity suitable for pharmaceutical intermediates, you must likely switch mechanisms. This guide details the transition from electrophilic substitution (Vilsmeier) to Cryogenic Metal-Halogen Exchange (Lithiation) or, for industrial scales, Halogen Exchange (Halex) .
Part 1: Diagnostic & Strategy Selection
Before altering your protocol, determine your constraints using the decision matrix below.
| Feature | Method A: Vilsmeier-Haack | Method B: Cryogenic Lithiation | Method C: Halex (KF) |
| Mechanism | Electrophilic Aromatic Substitution | Metal-Halogen Exchange | Nucleophilic Aromatic Substitution ( |
| Precursor | 1-Ethyl-3-fluorobenzene | 1-Bromo-2-ethyl-4-fluorobenzene | 2-Ethyl-4-chlorobenzaldehyde |
| Typical Yield | 35–55% (isomer mixture) | 85–92% | 65–75% |
| Selectivity | Poor (approx. 3:1 isomer ratio) | Excellent (100% Regiocontrol) | Excellent (Pre-defined) |
| Key Risk | Difficult purification (distillation) | Moisture sensitivity / Cryogenics | High Temp (230°C) / Solvent toxicity |
| Scale Suitability | Multi-ton (if isomers tolerable) | Lab to Pilot (<10 kg) | Industrial (>100 kg) |
Strategic Workflow
Figure 1: Decision tree for selecting the optimal synthetic route based on scale and purity requirements.
Part 2: The High-Yield Protocol (Lithiation)
Recommendation: For research and drug development, Method B (Lithiation) is the gold standard. It bypasses the regioselectivity issues of Vilsmeier-Haack by using a specific brominated precursor.
The Chemistry
We utilize Lithium-Halogen Exchange on 1-bromo-2-ethyl-4-fluorobenzene. The reaction is faster than proton transfer, allowing us to generate the aryl lithium species kinetically at -78°C before quenching with DMF.
-
Precursor: 1-Bromo-2-ethyl-4-fluorobenzene (If unavailable, synthesize via Sandmeyer from 2-ethyl-4-fluoroaniline).
-
Quench: Anhydrous N,N-Dimethylformamide (DMF).[3]
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1-bromo-2-ethyl-4-fluorobenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cryogenics: Cool the solution to -78°C (Dry ice/Acetone).
-
Critical Check: Internal temperature must be confirmed with a probe.
-
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.
-
Observation: A color change (often yellow/orange) indicates aryl-lithium formation.
-
Hold: Stir at -78°C for 45 minutes. Do NOT warm up, or you risk benzyne formation or Wurtz coupling.
-
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise.
-
Warm-up: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Add saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
Troubleshooting the Lithiation Route
Q: My yield is low (<50%), and I see starting material.
-
Cause: Wet THF or DMF. The aryl-lithium intermediate is extremely basic (pKa ~43) and will protonate instantly upon contact with trace water, reverting to 1-ethyl-3-fluorobenzene (de-brominated).
-
Fix: Distill THF over Sodium/Benzophenone or use a molecular sieve column. Ensure DMF is anhydrous (99.8%).
Q: I see a "dimer" impurity.
-
Cause: Wurtz coupling. This happens if the addition of n-BuLi is too fast or the temperature rises above -60°C before the exchange is complete.
-
Fix: Maintain strictly <-70°C during addition.
Part 3: The Industrial Alternative (Halex)
If you cannot use cryogenics or expensive lithiated reagents, the Halex reaction is the preferred industrial method.
-
Concept: Nucleophilic Aromatic Substitution (
) replacing Chlorine with Fluorine. -
Precursor: 2-Ethyl-4-chlorobenzaldehyde (Easier to synthesize regioselectively via chlorination of 2-ethylbenzaldehyde).
Protocol Summary:
-
Mix 2-ethyl-4-chlorobenzaldehyde with Potassium Fluoride (KF) (spray-dried, 3.0 equiv).
-
Solvent: Sulfolane or DMSO (High boiling, polar aprotic).
-
Catalyst: Tetraphenylphosphonium bromide (Phase Transfer Catalyst, 5 mol%).
-
Heat to 210–230°C for 6–12 hours.
-
Yield: Expect ~70%.
-
Note: Requires vacuum distillation to separate product from sulfolane.
Part 4: Troubleshooting the Vilsmeier-Haack (Legacy Route)
If you are forced to use the Vilsmeier route (due to cheap starting materials), you must address the isomer problem.
The Regioselectivity Map:
-
Substrate: 1-Ethyl-3-fluorobenzene.
-
Target Attack: Position 6 (Para to Ethyl, Ortho to Fluoro).
-
Competitor Attack: Position 4 (Ortho to Ethyl, Para to Fluoro).
-
Result: A mixture of 2-ethyl-4-fluorobenzaldehyde (Target) and 4-ethyl-2-fluorobenzaldehyde (Impurity).
Figure 2: Competing pathways in the Vilsmeier-Haack formylation of 1-ethyl-3-fluorobenzene.
Optimization Tips for Vilsmeier:
-
Temperature: Run the reaction cold (0°C to 20°C). Higher temperatures increase the energy of the system, reducing selectivity and increasing the impurity ratio.
-
Purification: The boiling points of the isomers are nearly identical. Distillation will fail.
-
Solution: Use Bisulfite Adduct Purification .
-
Form the bisulfite adduct of the aldehyde mixture. The steric difference between the 2-ethyl and 4-ethyl positions may allow for selective crystallization of the target adduct.
-
Filter the solid adduct and hydrolyze it back to the aldehyde using mild acid or base.
-
References
-
Vilsmeier-Haack Mechanism & Selectivity
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
-
Source:
-
Halex Reaction (Fluorobenzaldehyde Synthesis)
-
Sasaki, T., et al. (1988). Process for producing fluorobenzaldehydes. EP0289942B1.[4]
-
Source:
-
-
Lithiation Protocols (General Fluorobenzene Functionalization)
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Relevant procedure analogous to: Lithiation of 1-bromo-2-fluorobenzene.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Support Center: Formylation of 1-Ethyl-3-fluorobenzene
Welcome to the technical support center for the formylation of 1-ethyl-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial reaction. Formylated fluoroaromatic compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. However, the inherent electronic and steric properties of 1-ethyl-3-fluorobenzene can lead to a variety of side reactions, making process optimization and troubleshooting essential.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction, improve your yields, and achieve the desired product selectivity.
Section 1: The Chemical Landscape of Formylating 1-Ethyl-3-fluorobenzene
Before delving into troubleshooting, it is crucial to understand the underlying chemical principles governing the formylation of 1-ethyl-3-fluorobenzene. The substitution pattern of this molecule presents a fascinating case of competing directing effects in electrophilic aromatic substitution.
Common Formylation Methodologies
Two of the most prevalent methods for the formylation of aromatic compounds are the Vilsmeier-Haack and Gattermann-Koch reactions.
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting electrophile, a chloroiminium ion, is relatively mild, making this reaction suitable for electron-rich or moderately activated aromatic rings.[1][2]
-
Gattermann-Koch Reaction: This method utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like cuprous chloride. This reaction generates a highly reactive formyl cation and is generally more suited for simple aromatic hydrocarbons.[3] Given the presence of a deactivating fluorine atom, the Vilsmeier-Haack reaction is often the more practical choice for 1-ethyl-3-fluorobenzene.
The Tug-of-War of Directing Groups
The regioselectivity of the formylation of 1-ethyl-3-fluorobenzene is dictated by the directing effects of the ethyl and fluoro substituents.
-
Ethyl Group (-CH₂CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.
-
Fluoro Group (-F): A deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it can donate a lone pair of electrons, making it an ortho, para-director.[4]
The interplay of these effects leads to the potential for multiple isomeric products. The primary sites of electrophilic attack are illustrated below.
Caption: Predicted sites of formylation on 1-ethyl-3-fluorobenzene.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the formylation of 1-ethyl-3-fluorobenzene in a question-and-answer format.
Q1: My reaction has a low overall yield of formylated products. What could be the cause and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The persistence of the starting material spot/peak indicates an incomplete reaction.
-
Solution:
-
Reaction Time: Extend the reaction time. Some formylations can be sluggish, especially with a deactivated ring.
-
Temperature: Gradually increase the reaction temperature. For Vilsmeier-Haack reactions, temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[5]
-
Reagent Stoichiometry: Ensure an adequate excess of the formylating agent. For the Vilsmeier-Haack reaction, using 1.5 to 3 equivalents of the Vilsmeier reagent is common.
-
-
-
Degradation of Starting Material or Product:
-
Diagnosis: The appearance of multiple unexpected spots on TLC or peaks in GC-MS, often with charring or discoloration of the reaction mixture, can indicate degradation.
-
Solution:
-
Milder Conditions: If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
Controlled Reagent Addition: Add the formylating agent (or the substrate) slowly to the reaction mixture to control any exotherm.
-
-
Q2: I'm getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is the primary challenge with this substrate. Here are some strategies:
-
Choice of Formylation Method:
-
The Vilsmeier-Haack reagent is sterically more demanding than the formyl cation from the Gattermann-Koch reaction. This steric bulk can disfavor substitution at the more hindered positions.[6][7] Experimenting with different formamides to generate the Vilsmeier reagent can also influence the isomer ratio.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the transition state energies of the different reaction pathways, thereby affecting the isomer distribution. Experiment with solvents of varying polarity (e.g., dichloromethane, 1,2-dichloroethane, or using DMF as both reagent and solvent).
-
| Parameter | Condition | Expected Outcome on Regioselectivity |
| Formylating Agent | Vilsmeier-Haack (DMF/POCl₃) | May favor less sterically hindered positions. |
| Gattermann-Koch (CO/HCl/AlCl₃) | May result in a different isomer ratio due to a smaller electrophile. | |
| Temperature | Lower (e.g., 0-25 °C) | Can increase selectivity towards the kinetically favored product. |
| Higher (e.g., 50-80 °C) | May lead to a thermodynamic product distribution and potentially more side reactions. |
Q3: I'm observing the formation of a di-formylated product. How can I prevent this?
A3: Di-formylation occurs when the initially formed mono-formylated product, which is still activated enough, undergoes a second formylation.
-
Control Stoichiometry: The most effective way to prevent di-formylation is to use a controlled amount of the formylating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient for mono-formylation. Using a large excess significantly increases the risk of di-formylation.[8]
-
Reverse Addition: Adding the substrate slowly to the formylating reagent can sometimes help to minimize the concentration of the activated product in the presence of a large excess of the reagent.
-
Reaction Time and Temperature: Stop the reaction as soon as the starting material is consumed (as monitored by TLC or GC-MS). Prolonged reaction times and higher temperatures can promote di-formylation.
Q4: Are there any potential side reactions involving the ethyl group?
A4: While less common with formylation reactions compared to stronger electrophilic reactions, side reactions at the ethyl group are possible, especially under harsh conditions. These could include oxidation or other transformations. Using milder reaction conditions (lower temperatures, shorter reaction times) and avoiding strong oxidizing agents is the best preventative measure.
Q5: What are the best methods for separating the isomeric products?
A5: The separation of regioisomeric aromatic aldehydes can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common and often most effective method. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) is necessary to achieve good separation.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be a viable option for larger scale purifications.
-
Recrystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent system, this can be a highly effective purification method.[9]
-
Derivative Formation: In some cases, the aldehydes can be converted to derivatives (e.g., hydrazones) which may have different physical properties, facilitating separation. The pure aldehyde can then be regenerated.[9]
Section 3: Frequently Asked Questions (FAQs)
Q: Which formylation method, Vilsmeier-Haack or Gattermann-Koch, is generally recommended for 1-ethyl-3-fluorobenzene?
A: The Vilsmeier-Haack reaction is generally the preferred method. The deactivating effect of the fluorine atom makes the aromatic ring less reactive, and the milder electrophile of the Vilsmeier-Haack reaction is more suitable for such substrates.[1][2] The Gattermann-Koch reaction typically requires more activated aromatic systems.[3]
Q: How can I differentiate between the possible isomers using spectroscopy?
A: A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and IR spectroscopy is essential.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. The aldehydic proton will typically appear as a singlet around 9.8-10.5 ppm.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will be different for each isomer. The carbonyl carbon will have a characteristic chemical shift around 190 ppm.
-
¹⁹F NMR: The chemical shift of the fluorine atom will be sensitive to the substitution pattern.
-
IR Spectroscopy: The C=O stretching frequency of the aldehyde will be observed around 1700 cm⁻¹. The C-F stretching frequency will also be present.
A detailed spectroscopic comparison of known fluorobenzaldehyde isomers can provide a valuable reference for identifying your products.[10][11]
Q: What are the key safety precautions to consider when performing these formylation reactions?
A: Both Vilsmeier-Haack and Gattermann-Koch reactions involve hazardous reagents.
-
Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Gattermann-Koch: This reaction involves carbon monoxide, which is a highly toxic and flammable gas, and hydrogen chloride, which is corrosive. This reaction should only be performed in a specialized setup with appropriate gas handling and safety monitoring equipment.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Section 4: Experimental Protocol - Vilsmeier-Haack Formylation of 1-Ethyl-3-fluorobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
1-Ethyl-3-fluorobenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
In the dropping funnel, place anhydrous DMF (3 equivalents).
-
In the reaction flask, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) to the stirred DCM.
-
To this cooled solution, add the DMF from the dropping funnel dropwise, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add 1-ethyl-3-fluorobenzene (1 equivalent) to the reaction mixture dropwise, keeping the temperature below 5 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice.
-
Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 2-Ethyl-4-fluorobenzaldehyde
Ticket ID: #EFB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Understanding Your Impurity Profile
Welcome to the technical support center. You are likely working with crude 2-Ethyl-4-fluorobenzaldehyde (CAS: 459-57-4), a critical intermediate for pharmaceutical scaffolds (e.g., pyrazolopyridines).
Before troubleshooting, we must define the enemy. Crude mixtures from formylation reactions (typically Vilsmeier-Haack or metallation/formylation) generally contain a specific matrix of impurities.
Common Impurity Profile Table
| Impurity Type | Chemical Identity | Origin | Physical Behavior |
| Starting Material | 1-Ethyl-3-fluorobenzene | Incomplete conversion | Lower B.P. than product; non-polar. |
| Regioisomers | 2-Ethyl-6-fluorobenzaldehyde | Poor regioselectivity (Vilsmeier) | Very close B.P. to target; difficult to distill. |
| Oxidation Product | 2-Ethyl-4-fluorobenzoic acid | Air oxidation (Auto-oxidation) | White solid; soluble in base, insoluble in acid. |
| Oligomers | Formylated dimers/tars | Harsh reaction temperatures | High B.P. residue; dark color. |
Module 1: The Bisulfite Adduct Protocol (Chemical Purification)
User Question: “I have significant amounts of unreacted starting material and non-carbonyl byproducts. Distillation is not giving me >98% purity. What is the alternative?”
Scientist Response: For removing non-aldehyde impurities (starting materials, isomers with different steric profiles, and inorganic tars), the Bisulfite Adduct Method is the gold standard. It relies on the reversible formation of a water-soluble sulfonate salt from the aldehyde, allowing you to wash away organic impurities.
The Protocol
-
Formation: Dissolve crude oil in a minimal amount of inert solvent (e.g., Toluene or Ethanol). Add saturated aqueous Sodium Bisulfite (
) (1.5 eq). Shake vigorously for 30–60 mins. -
Separation: The aldehyde becomes a solid adduct or dissolves in the aqueous phase.[1] Filter the solid or separate the aqueous layer.[1][2]
-
Wash: Wash the solid/aqueous phase with non-polar solvent (Ether/Hexane) to remove non-aldehyde impurities.
-
Regeneration: Treat the adduct with base (10%
) or acid to release the pure aldehyde. Extract into organic solvent.[1][2]
Troubleshooting the Bisulfite Method
Q: No solid precipitate formed after adding
-
A: Not necessarily. 2-Ethyl-4-fluorobenzaldehyde is a liquid; its bisulfite adduct might be water-soluble rather than a precipitate, depending on the ionic strength.
-
Fix: Separate the aqueous layer (do not discard it!).[1] Wash the aqueous layer with ether. Then basify the aqueous layer to regenerate the oil.
-
Q: I have a stubborn emulsion that won't separate.
-
A: This is common with aromatic aldehydes.
-
Fix: Add a small amount of Methanol to the mixture to reduce surface tension, or filter the emulsion through a pad of Celite.
-
Q: The regeneration yield is low.
-
A: You may be using a base that is too strong (NaOH), causing a Cannizzaro reaction (disproportionation into alcohol and acid) or polymerization.
-
Fix: Use Sodium Bicarbonate (
) or Sodium Carbonate ( ) instead of NaOH. Keep the temperature below 25°C during regeneration.
-
Workflow Visualization: Bisulfite Purification Cycle
Figure 1: The chemical purification loop. Note that the "product" temporarily resides in the aqueous/solid phase, while impurities stay in the organic wash.
Module 2: Fractional Distillation (Physical Purification)
User Question: “My product is turning yellow/brown during distillation. Is it decomposing?”
Scientist Response: Yes. Benzaldehydes are heat-sensitive and air-sensitive.[3][4] 2-Ethyl-4-fluorobenzaldehyde has a boiling point of ~181°C at atmospheric pressure. Heating it to this temperature in air will cause rapid oxidation to 2-ethyl-4-fluorobenzoic acid (a solid) and polymerization (dark color).
Critical Parameters for Distillation
| Parameter | Recommendation | Reason |
| Pressure | < 5 mmHg (High Vacuum) | Lowers B.P. to < 80°C to prevent thermal degradation. |
| Atmosphere | Argon/Nitrogen Bleed | Prevents auto-oxidation during heating. |
| Column | Vigreux (10-20cm) | Provides theoretical plates to separate isomers without excessive hold-up. |
| Bath Temp | Max 20°C above B.P. | Avoids "cracking" the molecule or charring the flask walls. |
Troubleshooting Distillation
Q: White crystals are forming in my condenser.
-
A: This is Benzoic Acid formation (2-ethyl-4-fluorobenzoic acid). It forms due to air leaks or pre-existing acid in the crude.
-
Fix: Stop. Dissolve the blockage with warm solvent. Ensure your system is air-tight. Pre-wash the crude with
to remove acid before distilling.
-
Q: I cannot separate the 2-ethyl-6-fluoro isomer.
-
A: Regioisomers often have boiling points within 2–5°C of each other. A standard simple distillation will not work.
-
Fix: You need a Spinning Band Column or a high-efficiency packed column. If unavailable, revert to Module 1 (Bisulfite) or consider Flash Chromatography (Silica gel, Hexane:EtOAc 95:5).
-
Decision Logic: Distillation Strategy
Figure 2: Decision tree for physical purification. Always neutralize acids before applying heat.
Module 3: Storage & Stability (Preventing Re-Contamination)
User Question: “I purified my material yesterday, but today it is cloudy. Why?”
Scientist Response: You are witnessing Auto-oxidation . Benzaldehydes react with atmospheric oxygen via a radical mechanism to form benzoic acids. This happens even faster in the presence of light.
Storage Protocol
-
Inert Gas: Always backfill the storage vial with Nitrogen or Argon.
-
Temperature: Store at 2–8°C (Refrigerator).
-
Stabilizers: For long-term storage (>1 month), add 0.1% Hydroquinone or BHT (Butylated hydroxytoluene) as a radical scavenger, provided it does not interfere with your next step.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Brindle, C. S., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Organic Process Research & Development, 2017 , 21(9), 1394–1403.[1]
- Lide, D. R.CRC Handbook of Chemistry and Physics, 84th Ed. CRC Press, 2003. (Physical constants for fluorobenzaldehydes).
- Furniss, B. S., et al. "Purification of Benzaldehyde." Vogel's Textbook of Practical Organic Chemistry, Pearson Education. (Specific guidance on handling air-sensitive aldehydes).
-
ChemicalBook. "4-Fluorobenzaldehyde Properties and Safety." (General physical property verification).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Ethyl-4-fluorobenzaldehyde before handling.
Sources
Technical Support Center: Troubleshooting Substituted Fluorobenzaldehyde Synthesis
Welcome to the Advanced Synthesis Support Hub. Topic: Common byproducts and troubleshooting in the synthesis of substituted fluorobenzaldehydes. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Introduction
Substituted fluorobenzaldehydes are critical electrophilic building blocks in the synthesis of bioactive fluorinated heterocycles and agrochemicals. Their synthesis is often plagued by unique side reactions driven by the high electronegativity of fluorine, its strong ortho-directing ability in lithiation, and the lability of the C-F bond under nucleophilic conditions.
This guide addresses the three primary synthetic routes:
-
Lithiation-Formylation (Halogen-Metal Exchange or Deprotonation).
-
Radical Oxidation (Side-chain halogenation of fluorotoluenes).
-
Nucleophilic Aromatic Substitution (SNAr) on polyfluorobenzaldehydes.
Module 1: Lithiation-Formylation Route
Context: This route typically involves generating an aryl lithium species (via n-BuLi or LDA) at low temperatures, followed by quenching with a formyl source (DMF or N-formylpiperidine).
Diagnostic Guide: Common Byproducts
| Symptom / Impurity | Probable Cause | Mechanism |
| Biaryl formation (e.g., difluorobiphenyls) | Temperature too high (>-50°C) | Benzyne Pathway: Elimination of LiF generates a benzyne intermediate, which undergoes dimerization or nucleophilic attack by the organolithium. |
| Regioisomers (Unexpected substitution pattern) | "Halogen Dance" or Competitive Directing Groups | Isomerization: The initially formed kinetic lithio-species equilibrates to a thermodynamically more stable position (often ortho to F or between two halogens). |
| Starting Material Recovery | Moisture / Proton Source | Quenching: Trace water in the solvent or atmosphere protonates the aryl lithium before DMF addition. |
| Benzyl Alcohol | Incomplete Quench / Reduction | Cannizzaro/Reduction: Excess organolithium can reduce the formed aldehyde if the quench is not inverse (adding Li-species to acid) or if workup is delayed. |
Troubleshooting & FAQs
Q: I am observing significant biaryl impurities. How do I stop the benzyne formation? A: The elimination of LiF is temperature-dependent.
-
Protocol Adjustment: Ensure the internal reaction temperature never exceeds -78°C during the lithiation step.
-
Solvent Switch: If using THF, switch to Diethyl Ether or Toluene/THF (9:1) . THF solvates lithium cations strongly, increasing the basicity and propensity for elimination. Less coordinating solvents stabilize the aggregate, reducing benzyne formation [1].
Q: My product is a mixture of regioisomers. I targeted the position ortho to fluorine, but formylation occurred elsewhere. A: You are likely experiencing the "Halogen Dance" (base-catalyzed halogen migration).
-
Mechanism: If your substrate has heavier halogens (Br, I) alongside Fluorine, the lithium can migrate to stabilize the anion, often moving the heavy halogen to a new position.
-
Solution: Use LDA instead of n-BuLi for deprotonation to favor kinetic control. If performing Halogen-Metal Exchange (Li-Br exchange), use t-BuLi and ensure rapid addition of the electrophile (DMF) immediately after lithiation time (typically <15 mins) [2].
Visualizing the Pathway
Caption: Divergent pathways in fluorobenzene lithiation. Temperature control is the critical switch between formylation and benzyne elimination.
Module 2: Radical Oxidation of Fluorotoluenes
Context: Converting a methyl group to an aldehyde via radical halogenation (Cl2/Br2/NBS) followed by hydrolysis.
Diagnostic Guide: Oxidation States
| Species | Structure | Cause of Presence | Removal Strategy |
| Benzyl Halide | Ar-CH2-X | Under-reaction: Insufficient radical initiator or halogen source. | Re-subject to reaction or separate via distillation (boiling point gap is usually large). |
| Benzal Halide | Ar-CH-X2 | Target Intermediate: This hydrolyzes to the aldehyde. | N/A (Hydrolyze immediately). |
| Benzotribromide | Ar-C-X3 | Over-reaction: Excess halogen source. Hydrolyzes to Benzoic Acid . | Prevent by limiting halogen equivalents to 2.0–2.2. |
Troubleshooting & FAQs
Q: I cannot stop the reaction at the benzal halide stage; I keep getting benzoic acid after hydrolysis. A: This indicates over-halogenation to the tri-halo species.
-
Stoichiometry: Strictly limit the halogenating agent (e.g., Br2 or NBS) to 2.1 equivalents .
-
Monitoring: Do not rely on TLC. Use GC-MS to monitor the ratio of Mono:Di:Tri halides. Stop the reaction when the Mono species is <5% even if Tri is starting to appear.
-
Purification: If benzoic acid forms, wash the organic layer with saturated NaHCO3 .[1] The acid will partition into the aqueous phase as the carboxylate salt, leaving the aldehyde in the organic phase [3].
Q: How do I hydrolyze the benzal bromide without affecting the fluorine? A: Fluorine on the ring is generally stable to acidic hydrolysis.
-
Protocol: Reflux the crude benzal halide in aqueous formic acid or water/ethanol with CaCO3 (Sommelet reaction conditions). Avoid strong alkalis (NaOH), which can trigger SNAr displacement of the fluorine (converting F to OH) [4].
Module 3: SNAr Functionalization
Context: Introducing substituents onto a polyfluorobenzaldehyde (e.g., pentafluorobenzaldehyde) via nucleophilic aromatic substitution.
Troubleshooting & FAQs
Q: I am getting a mixture of ortho and para substitution products. A: The aldehyde group is a strong electron-withdrawing group (EWG), activating both ortho and para positions.
-
Regioselectivity Rule:
-
Para-attack: Favored by steric bulk and hard nucleophiles in polar aprotic solvents.
-
Ortho-attack: Can be favored if the nucleophile can coordinate with the aldehyde oxygen (e.g., using Mg-based nucleophiles) or via hydrogen bonding in protic solvents (methanol) [5].
-
-
Control: To favor para-substitution, use a bulky nucleophile and run at lower temperatures (-10°C). To favor ortho, consider protecting the aldehyde as an acetal first, which changes the directing electronics and sterics.
Module 4: Purification & Analysis
Protocol: Bisulfite Adduct Purification
This is the "Gold Standard" for separating fluorobenzaldehydes from non-carbonyl impurities (alcohols, halides, isomers).
-
Formation: Dissolve crude mixture in a water-miscible solvent (Ethanol or THF). Add saturated aqueous NaHSO3 (Sodium Bisulfite).
-
Precipitation: The aldehyde-bisulfite adduct usually precipitates as a white solid. If it doesn't, extraction of the aqueous layer removes non-aldehydes.[2]
-
Wash: Filter the solid and wash with diethyl ether to remove all organic impurities (biaryls, starting materials).
-
Regeneration: Suspend the solid in water and add Na2CO3 (or dilute H2SO4). Stir until the solid dissolves and oil droplets (pure aldehyde) appear. Extract with ether.[1]
Note: Fluorobenzaldehydes are electron-poor. Their bisulfite adducts are exceptionally stable . You may need to heat the regeneration mixture to 40-50°C or use a stronger base/acid compared to non-fluorinated analogs [6].
NMR Analysis: Distinguishing Isomers
| Isomer | 1H NMR (Aldehyde Proton) | Coupling Characteristic (JH-F) |
| 2-Fluoro (Ortho) | ~10.3 ppm | Doublet (or complex multiplet) due to close H-F coupling (~1-2 Hz typically, but distinct shift). |
| 3-Fluoro (Meta) | ~9.9 - 10.0 ppm | Singlet (Coupling is usually too small to resolve or appears as broad singlet). |
| 4-Fluoro (Para) | ~9.9 - 10.0 ppm | Singlet (Symmetric aromatic splitting pattern in the aryl region). |
Tip: The ortho-isomer's aldehyde proton is significantly deshielded (shifted downfield) due to the proximity of the fluorine atom's lone pairs and anisotropy [7].
References
-
Vertex AI Search. (2025). Lithiation of fluorinated benzenes and its dependence on solvent and temperature. Retrieved from
-
Schall, A. & Reiser, O. (2007). The formylation of arylmetal reagents. Thieme Connect. Retrieved from
-
BenchChem. (2025).[1] Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from
-
Org. Synth. (1948). p-Fluorobenzoic Acid.[3] Organic Syntheses, Coll. Vol. 2, p.299. Retrieved from
-
WuXi AppTec. (2024). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. Retrieved from
-
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes.... Org.[2][4][5] Process Res. Dev. Retrieved from
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from
Sources
Impact of moisture on the synthesis of 2-Ethyl-4-fluorobenzaldehyde
Technical Support Center: Synthesis of 2-Ethyl-4-fluorobenzaldehyde
Section 1: Executive Summary of Moisture Impact
User Query: How does moisture affect the yield and purity of 2-Ethyl-4-fluorobenzaldehyde during synthesis?
Core Issue: The synthesis of 2-Ethyl-4-fluorobenzaldehyde typically relies on electrophilic aromatic substitution (Vilsmeier-Haack) or organometallic formylation (Lithiation/Grignard). Both pathways involve intermediates that are hydrolytically unstable . Moisture does not merely lower yield; it fundamentally alters the reaction trajectory, creating "dead-end" byproducts that are difficult to separate and generating safety hazards.
| Method | Critical Moisture-Sensitive Agent | Moisture-Induced Side Product | Safety Consequence |
| Vilsmeier-Haack | Vilsmeier Reagent (Chloroiminium ion) | Phosphoric acid, HCl, Dimethylamine | Runaway exotherm, pressure buildup |
| Organolithium | Aryllithium Intermediate | 1-Ethyl-3-fluorobenzene (Protonation) | Fire hazard (n-BuLi hydrolysis), Lithium Hydroxide formation |
Section 2: Troubleshooting Guide – Vilsmeier-Haack Route
Context: Formylation of 1-ethyl-3-fluorobenzene using
Mechanism of Failure
Water reacts violently with Phosphorus Oxychloride (
-
Reagent Destruction:
. This consumes the formylating agent before it can react with the aromatic substrate. -
Intermediate Hydrolysis: The active chloroiminium species hydrolyzes back to DMF and HCl, preventing the electrophilic attack on the aromatic ring.
Diagnostic Q&A
Q: I see a sudden temperature spike when adding
-
A: A mild exotherm is expected, but a sharp, violent spike indicates wet DMF. The water is reacting with
to generate HCl gas and heat.-
Action: Stop addition immediately. Cool to 0°C. Check DMF water content (Karl Fischer titration). If
, discard or dry the solvent.
-
Q: My final product contains a large amount of unreacted 1-ethyl-3-fluorobenzene.
-
A: This is the classic signature of moisture quenching. The Vilsmeier reagent was hydrolyzed before it could formylate the ring.
-
Solution: Increase
equivalents (e.g., from 1.2 to 1.5 eq) to scavenge trace moisture, though drying reagents is preferred.
-
Q: The reaction mixture turned viscous and dark/black.
-
A: Thermal runaway caused by moisture-induced acid generation can lead to polymerization of the aldehyde product or the substrate.
-
Prevention: Maintain strict temperature control (<20°C during addition) and use a drying tube.
-
Workflow Visualization: Vilsmeier-Haack Moisture Interference
Caption: Figure 1. Moisture competes with reagent formation, diverting POCl3 into hazardous waste heat and acid.
Section 3: Troubleshooting Guide – Organolithium Route
Context: Lithium-Halogen exchange of 1-bromo-2-ethyl-4-fluorobenzene followed by DMF quench.
Mechanism of Failure
Organolithium reagents (
-
Protonation (Quenching):
. -
Result: The bromine atom is replaced by a hydrogen atom, yielding 1-ethyl-3-fluorobenzene instead of the aldehyde. This side product is chemically very similar to the desired product, making purification by distillation difficult.
Diagnostic Q&A
Q: My yield is low (30-40%), and NMR shows a product with no aldehyde peak but loss of the bromine signal.
-
A: You have successfully performed the lithiation but quenched the intermediate with moisture before the formylating agent (DMF) was added.
Q: Can I use "Anhydrous" solvent from a fresh bottle without testing?
-
A: Never. "Anhydrous" seals can be compromised. Always test THF for peroxides and moisture. For organolithium reactions, water content must be
ppm.
Q: The n-BuLi bottle has a white crust around the cap.
-
A: The crust is Lithium Oxide/Hydroxide/Carbonate. It indicates air/moisture ingress. The titer of the reagent is likely compromised.
-
Action: Titrate the n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid to determine the actual concentration before use.
-
Workflow Visualization: Organolithium Moisture Interference
Caption: Figure 2. Moisture acts as a proton source, permanently quenching the reactive intermediate into a non-functional side product.
Section 4: Validated Protocols
Protocol A: Drying DMF for Vilsmeier-Haack
Standard "bottle anhydrous" DMF often contains 50-100 ppm water, which is too high for optimized yields.
-
Desiccant: Add activated 4Å Molecular Sieves (20% w/v) to the DMF bottle.
-
Time: Allow to stand for at least 48 hours.
-
Verification: Perform a Karl Fischer titration. Target:
ppm. -
Distillation (Optional but Recommended): Distill over
under reduced pressure. Discard the first 10% of the distillate.
Protocol B: Titration of n-BuLi (The "Double Titration" Method)
Essential to distinguish between active base (C-Li) and inactive base (Li-O-Li, Li-OH).
-
Total Base: Add 1.0 mL n-BuLi to 10 mL water. Titrate with 0.1 M HCl using phenolphthalein. (Result A).
-
Active Base: Add 1.0 mL n-BuLi to 10 mL anhydrous THF containing 1 mL benzyl chloride. (Benzyl chloride reacts only with C-Li, not Li-OH).
-
Wait 5 minutes. Add 10 mL water and titrate with 0.1 M HCl. (Result B).
-
Calculation: Active Concentration = (Result A - Result B).
References
-
Vilsmeier-Haack Mechanism & Hydrolysis
- Jones, G., & Stanforth, S. P. (2004). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
Source:
-
Organolithium Handling & Titration
- Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry.
-
Source:
-
Synthesis of Fluorobenzaldehydes
- Loudon, G. M. (2002). Organic Chemistry.
-
Source:
-
Safety of Vilsmeier Reagents
- Stoessel, F. (2010). Thermal Safety of Chemical Processes. (Risk of POCl3 hydrolysis exotherms).
-
Source:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Work-up Procedures to Minimize Product Loss of 2-Ethyl-4-fluorobenzaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Ethyl-4-fluorobenzaldehyde. This valuable synthetic intermediate is prone to handling losses during post-reaction work-up, impacting yield, purity, and project timelines. This guide provides in-depth, field-proven insights and troubleshooting protocols designed to maximize the recovery and purity of your target compound. Our approach is grounded in chemical principles to explain not just the "how," but the "why" behind each step, ensuring a robust and reproducible workflow.
Troubleshooting Guide: Common Work-up Issues & Solutions
This section addresses specific, frequently encountered problems during the isolation of 2-Ethyl-4-fluorobenzaldehyde.
Question 1: My final yield is significantly lower than expected after a standard aqueous work-up and extraction. What are the likely causes of this product loss?
Answer: Significant product loss during aqueous work-up typically points to one of three primary issues: incomplete extraction, over-oxidation of the aldehyde, or physical loss through emulsion formation.
-
Causality—Incomplete Extraction: 2-Ethyl-4-fluorobenzaldehyde, like its analogue 4-fluorobenzaldehyde, is expected to be largely immiscible in water.[1][2] However, the choice of extraction solvent is critical. If the solvent's partitioning coefficient for your product is suboptimal, a significant amount of product may remain in the aqueous phase, particularly if co-solvents like THF or DMF from the reaction mixture are present.
-
Causality—Oxidation to Carboxylic Acid: Aldehydes are notoriously susceptible to air oxidation, forming the corresponding carboxylic acid (2-Ethyl-4-fluorobenzoic acid).[3][4] This process can be accelerated by elevated temperatures or the presence of residual oxidizing agents. The resulting carboxylic acid has different solubility properties and may be lost during the neutral extraction phase. 4-Fluorobenzaldehyde is documented as being "Air Sensitive," a property likely shared by its ethyl-substituted derivative.[1][2]
-
Causality—Emulsion Formation: The presence of salts, unquenched reactive intermediates, or fine particulate matter can lead to the formation of a stable emulsion at the aqueous-organic interface. Vigorous shaking during extraction exacerbates this issue. The product trapped within this emulsion is often difficult to recover, leading to substantial mechanical loss.
Solutions & Proactive Measures:
-
Optimize Extraction Solvent: Select a solvent in which 2-Ethyl-4-fluorobenzaldehyde is highly soluble but which has low miscibility with water (e.g., Ethyl Acetate, Dichloromethane, or Methyl tert-butyl ether (MTBE)). Perform at least three extractions to ensure quantitative transfer from the aqueous phase.[5]
-
Prevent Oxidation:
-
Upon reaction completion, cool the mixture to room temperature or below before quenching and exposing it to air.
-
If possible, conduct the quench and initial extraction steps under an inert atmosphere (e.g., Nitrogen or Argon).
-
Consider adding a mild reducing agent like sodium sulfite during the work-up to consume any residual oxidants.
-
-
Manage Emulsions:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
To break a persistent emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which helps to separate the layers.
-
If an emulsion persists, filtering the entire mixture through a pad of Celite® can often break it and allow the layers to separate.
-
Question 2: My isolated product is contaminated with an acidic impurity, confirmed to be 2-Ethyl-4-fluorobenzoic acid. How can I remove it and prevent its formation in the future?
Answer: The presence of the corresponding carboxylic acid is the most common impurity issue for aldehydes. Its removal is straightforward due to the difference in acidity between the aldehyde and the carboxylic acid.
-
Causality—Acidity Difference: Carboxylic acids are significantly more acidic than the neutral aldehyde. They can be deprotonated by a weak base to form a water-soluble carboxylate salt.
Solution: Mild Basic Wash
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this carefully, as CO₂ gas will evolve if a significant amount of acid is present.
-
Separate the layers. The organic layer will contain your purified aldehyde, while the aqueous layer will contain the sodium 2-ethyl-4-fluorobenzoate salt.
-
Wash the organic layer again with water and then brine to remove any residual bicarbonate and to minimize dissolved water.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Prevention: As detailed in Question 1, the best prevention is to minimize air exposure, especially at elevated temperatures, during and after the reaction.
Question 3: My crude product contains several by-products that are difficult to separate by extraction or chromatography. Is there a more selective purification method?
Answer: Yes. For aldehydes, the formation of a reversible sodium bisulfite adduct is a classic and highly effective purification technique that selectively isolates the aldehyde from other organic compounds.[6][7]
-
Causality—Nucleophilic Addition: The bisulfite anion (HSO₃⁻) is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in a water-soluble α-hydroxysulfonic acid salt (the "bisulfite adduct").[6] Most other functional groups and by-products (e.g., ethers, alkyl chains, unreacted starting materials) do not react and will remain in the organic phase. The reaction is reversible, allowing for the recovery of the pure aldehyde.[8]
Solution: Purification via Bisulfite Adduct
-
Dissolve the crude product in a water-miscible solvent like methanol or THF to ensure contact between the aldehyde and the aqueous bisulfite.[8]
-
Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously.
-
The adduct may precipitate as a solid, which can be collected by filtration. If it remains dissolved in the aqueous layer, proceed with a liquid-liquid extraction.
-
Wash the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities. Discard the organic layer.
-
To regenerate the aldehyde, treat the aqueous layer (or the filtered adduct solid dissolved in water) with a base (e.g., 10% NaOH) or an acid (e.g., HCl) until the pH is strongly basic or acidic.[8][9] This reverses the reaction.
-
The pure 2-Ethyl-4-fluorobenzaldehyde will separate out and can be extracted with a fresh portion of organic solvent, dried, and concentrated.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Ethyl-4-fluorobenzaldehyde that I should consider for my work-up?
A1: While specific experimental data for 2-Ethyl-4-fluorobenzaldehyde is not widely published, we can infer its properties from the well-characterized analogue, 4-fluorobenzaldehyde. These properties are crucial for planning extraction and purification steps.
Table 1: Physicochemical Properties of 4-Fluorobenzaldehyde (Analogue for 2-Ethyl-4-fluorobenzaldehyde)
| Property | Value | Implication for Work-up |
|---|---|---|
| Molecular Weight | 124.11 g/mol [10] | The ethyl derivative will be 152.17 g/mol . This is a relatively low MW, suggesting volatility. |
| Physical Form | Liquid[1] | The ethyl derivative is also likely a liquid or low-melting solid, suitable for liquid-liquid extraction. |
| Boiling Point | 181 °C at 758 mmHg[10] | Suggests that purification by vacuum distillation is a viable option post-extraction. |
| Density | 1.157 g/mL at 25 °C[1] | Denser than water. In an extraction with a less dense solvent (e.g., ethyl acetate), the organic layer will be on top. With a denser solvent (e.g., dichloromethane), it will be the bottom layer. |
| Water Solubility | Immiscible[1][2] | Confirms that liquid-liquid extraction is the primary method for separation from aqueous media. |
| Stability | Air Sensitive[1][2] | High risk of oxidation to the carboxylic acid. Minimize air exposure. |
Q2: Which organic solvent is optimal for extracting 2-Ethyl-4-fluorobenzaldehyde?
A2: The ideal solvent should have high solubility for your product, low solubility in water, a boiling point that allows for easy removal, and should not react with your product.
Table 2: Comparison of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| Ethyl Acetate | 0.902 | 77.1 | Good general-purpose solvent, less dense than water, moderate polarity. Can be prone to hydrolysis under strong acid/base. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Excellent solvent for many organics, denser than water. Low boiling point makes for easy removal but also high volatility. |
| Diethyl Ether | 0.713 | 34.6 | Highly volatile and flammable. Excellent solvent but can form explosive peroxides upon storage. |
| MTBE | 0.740 | 55.2 | Good alternative to ether, less prone to peroxide formation. |
Recommendation: Ethyl acetate is often the best starting point due to its balance of properties and lower toxicity compared to DCM.
Visualized Workflows & Protocols
Diagram 1: General Work-up and Extraction Workflow
This diagram outlines the standard decision-making process for isolating the crude product.
Caption: Standard workflow for aqueous work-up and extraction.
Protocol 1: Standard Aqueous Work-up and Liquid-Liquid Extraction
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to 0-5 °C in an ice bath.
-
Quenching: Slowly add cold deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add a volume of ethyl acetate equal to the aqueous volume and gently invert the funnel 10-15 times to mix. Allow the layers to separate.[5]
-
Separation: Drain the lower aqueous layer.
-
Repeat Extraction: Add a fresh half-volume of ethyl acetate to the separatory funnel, mix, and separate again. Repeat this step one more time. Combine all organic layers.
-
Basic Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine).[5]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Ethyl-4-fluorobenzaldehyde.
Diagram 2: Troubleshooting Decision Tree for Low Product Yield
This flowchart helps diagnose the root cause of poor recovery after work-up.
Caption: A decision tree for troubleshooting low product yield.
Protocol 2: Selective Purification via Reversible Sodium Bisulfite Adduct Formation
This protocol is ideal for removing stubborn, non-acidic impurities.[6][8]
-
Dissolution: Dissolve the crude product (1.0 eq) in methanol (approx. 3-5 mL per gram of crude product).
-
Adduct Formation: In a separate flask, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the methanolic solution of your crude product to the NaHSO₃ solution (use approx. 1.5-2.0 eq of NaHSO₃ relative to the estimated amount of aldehyde). Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Impurity Removal: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. The non-aldehyde impurities will be in the ethyl acetate layer. Discard the organic layer. Repeat this wash twice.
-
Regeneration: Place the aqueous layer containing the bisulfite adduct in a clean flask and cool in an ice bath. Slowly add 10% aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12). The aldehyde will be liberated from the adduct.[8][9]
-
Final Extraction: Transfer the mixture to a separatory funnel and extract the pure product with three portions of fresh ethyl acetate.
-
Final Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-Ethyl-4-fluorobenzaldehyde.
References
-
WIPO. (2003). WO/2003/022788 PRODUCTION OF 4-FLUOROBENZALDEHYDE. WIPO Patentscope. [Link]
- Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- Google Patents. (2017).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
-
Shcherbakov, D. S., et al. (2020). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]
-
European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. [Link]
- Google Patents. (2017).
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
Ayer, W. A., & Miao, S. (1994). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Benzaldehyde. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
PubChem. (n.d.). 2-Ethyl-4-hydroxybenzaldehyde. [Link]
- Google Patents. (2015).
- Google Patents. (1985).
-
PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]
-
European Patent Office. (n.d.). EP 0145334 A2 - Benzaldehyde derivative and process for its preparation. [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
Sources
- 1. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 2. 4-Fluorobenzaldehyde CAS#: 459-57-4 [m.chemicalbook.com]
- 3. CN106565445A - Preparation method of p-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
Overcoming challenges in the crystallization of 2-Ethyl-4-fluorobenzaldehyde
The following technical support guide addresses the specific challenges associated with the crystallization and purification of 2-Ethyl-4-fluorobenzaldehyde (CAS: 1289089-09-3).
This guide is structured to assist researchers dealing with the common "oiling out" phenomenon inherent to low-melting benzaldehyde derivatives.
Compound Profile & Challenge Overview
Compound: 2-Ethyl-4-fluorobenzaldehyde CAS: 1289089-09-3 Molecular Formula: C₉H₉FO Physical State: Low-melting solid or oil at room temperature.[1]
The Core Challenge: Unlike high-melting solids, 2-Ethyl-4-fluorobenzaldehyde frequently exhibits "oiling out" (Liquid-Liquid Phase Separation) rather than discrete nucleation.[1] This is driven by two factors:
-
Structural Flexibility: The 2-ethyl group disrupts the crystal lattice packing efficiency compared to the more rigid 2-methyl or 4-fluoro analogs, significantly lowering the melting point.
-
Impurity Depression: Even trace amounts of the corresponding benzoic acid (oxidation product) can depress the melting point below ambient temperature, forcing the product to remain an oil.
Phase I: Pre-Crystallization Diagnostics
Before attempting crystallization, you must validate the chemical integrity of your crude material. Crystallization will fail if the "oil" is actually a eutectic mixture of aldehyde and acid.
Diagnostic Protocol
| Check | Method | Acceptance Criteria | Action if Failed |
| Acid Content | 1H NMR or TLC | < 1.0% Acid (Check -COOH proton at ~11-13 ppm) | Mandatory: Perform Bicarbonate Wash (See Protocol A).[1] |
| Solvent Trap | 1H NMR | < 5% Residual Solvent | High-vacuum drying (0.1 mmHg) for 4h. |
| Purity | GC-MS / HPLC | > 85% Aldehyde | If < 85%, proceed to Bisulfite Purification (Phase II).[1] |
Protocol A: Critical De-Acidification
Oxidation of aldehydes to carboxylic acids is the #1 cause of crystallization failure.
-
Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Wash 2x with saturated aqueous NaHCO₃ . (CO₂ evolution indicates acid removal).[1]
-
Wash 1x with Brine.[1]
-
Dry over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can catalyze degradation; Sodium sulfate is safer).[1]
-
Concentrate under reduced pressure.
Phase II: The "Bisulfite Adduct" Purification Strategy
If your compound refuses to crystallize or oils out repeatedly, do not force it. Instead, use the Bisulfite Adduct Method . This technique exploits the chemical reactivity of the aldehyde to form a solid, crystalline salt (the adduct), allowing you to wash away impurities before regenerating the pure aldehyde.
Why this works for 2-Ethyl-4-fluorobenzaldehyde: The steric hindrance of the 2-ethyl group is significant but not insurmountable.[1] By using a phase-transfer catalyst or vigorous mixing, you can force the adduct formation, effectively "crystallizing" the compound chemically.
Workflow Diagram: Bisulfite Purification
Caption: Chemical "Crystallization" workflow using Bisulfite Adduct formation to purify oily aldehydes.
Step-by-Step Bisulfite Protocol
-
Preparation: Dissolve 5g of crude aldehyde in 15 mL of Ethanol (the co-solvent is crucial to overcome the 2-ethyl steric hindrance).
-
Addition: Slowly add 20 mL of saturated Sodium Bisulfite (NaHSO₃) solution.
-
Crystallization: Stir vigorously for 2-4 hours. The mixture should become a thick slurry of white crystalline solid (the bisulfite adduct).
-
Troubleshooting: If no solid forms, keep the mixture at 4°C overnight.
-
-
Isolation: Filter the solid adduct. Wash the filter cake with Diethyl Ether (removes non-aldehyde organics).
-
Regeneration: Suspend the solid adduct in 50 mL water. Add 10% Na₂CO₃ or NaOH until pH > 10.[1]
-
Extraction: The solid will dissolve and release the aldehyde as an oil. Extract this oil 3x with Dichloromethane (DCM) .
-
Final Step: Dry (Na₂SO₄) and concentrate to yield ultra-pure aldehyde.
Phase III: Low-Temperature Crystallization (For Solid Isolation)
If you require the compound in a crystalline state (e.g., for X-ray diffraction) and the melting point is just below ambient, you must use a Cryogenic Solvent System .
Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Temperature | Outcome |
|---|---|---|---|
| Pentane : Ether | 10 : 1 | -78°C to -20°C | Best for inducing nucleation in oils.[1] |
| Hexane : EtOAc | 20 : 1 | -20°C | Good for scale-up; slower growth.[1] |
| Methanol : Water | - | Not Recommended | High risk of oiling out due to polarity mismatch.[1] |
Cryogenic Protocol
-
Dissolve 1g of pure aldehyde (from Phase II) in the minimum amount of Diethyl Ether (~0.5 mL).
-
Slowly add Pentane (5 mL) until slight turbidity persists.
-
Add 1 drop of ether to clear the solution.[1]
-
Seeding (Critical): If you have any solid trace from a previous batch or a glass stir rod scratch, add it now.[1]
-
Place the vial in a Dry Ice / Acetone bath (-78°C) .
-
Allow to stand undisturbed for 1 hour. If solid forms, transfer to a -20°C freezer to grow.[1]
-
Note: If it oils out at -78°C, warm it slightly to -20°C and scratch the side of the flask vigorously with a glass rod.[1]
-
Troubleshooting & FAQs
Q1: The compound oils out immediately upon adding the anti-solvent (Pentane/Hexane).
Cause: Supersaturation is too high, or the temperature is above the "oiling out limit" (metastable zone boundary). Solution:
-
Re-dissolve: Warm the mixture until the oil dissolves.
-
Dilute: Add more of the good solvent (Ether/EtOAc).[1]
-
Slow Down: Cool the solution much more slowly (e.g., wrap the flask in cotton wool and place in the fridge, rather than plunging into dry ice).
Q2: My bisulfite adduct didn't precipitate; it stayed a clear liquid.
Cause: The 2-ethyl group provides enough steric bulk that the adduct formation is slow, or the adduct itself is soluble in the ethanol/water mix. Solution:
-
Reduce Ethanol: Use less co-solvent.[1]
-
Salting Out: Add solid NaCl to the aqueous phase to force the organic adduct out of solution.
-
Time: Stir for 12+ hours. Sterically hindered aldehydes react slowly.[1][2]
Q3: The final product is pink/red.
Cause: Autoxidation of the aldehyde or presence of trace phenols. Solution: Perform a filtration through a short pad of Silica Gel using 5% EtOAc/Hexane.[1] This removes polar colored impurities that simple crystallization cannot.[1]
References
-
Compound Identity: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CAS 1289089-09-3. Retrieved from [Link]
-
Bisulfite Purification Mechanism: Furigay, M. H., et al. (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Oiling Out Phenomena: Mettler Toledo.[1] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][1][4]
-
General Aldehyde Handling: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for purification protocols).
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 2-Ethyl-4-fluorobenzaldehyde
Technical Analysis & Comparative Spectroscopy of 2-Ethyl-4-fluorobenzaldehyde
Executive Summary & Application Context
2-Ethyl-4-fluorobenzaldehyde (CAS: 84499-73-0) is a critical pharmacophore intermediate, frequently utilized in the synthesis of fluorinated styrenes, quinolines, and complex heterocycles for drug discovery. Its structural integrity is defined by three distinct moieties: a deactivated fluorinated aromatic core, a reactive aldehyde handle, and a steric-imparting ethyl chain.
This guide provides a definitive spectral analysis of 2-Ethyl-4-fluorobenzaldehyde. Unlike standard database entries, we compare its spectral "performance" (resolution, diagnostic splitting, and impurity discrimination) against two common alternatives found in its synthetic pathway:
-
4-Fluorobenzaldehyde (The non-alkylated precursor).[1]
-
2-Fluoro-4-ethylbenzaldehyde (The thermodynamic regioisomer).
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility, the following protocol minimizes solvent effects and maximizes resolution of Fluorine-Proton couplings (
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Rationale:
minimizes hydrogen bonding with the aldehyde carbonyl, preventing peak broadening observed in DMSO- .
-
-
Concentration: 15 mg in 0.6 mL solvent.
-
Rationale: Prevents viscosity-induced line broadening while maintaining sufficient S/N ratio for
satellite detection.
-
-
Acquisition Parameters (400 MHz equivalent):
-
Pulse Angle: 30° (to prevent T1 saturation).
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aldehyde proton).
-
Scans: 16 (1H), 1024 (13C).
-
Part I: 1H NMR Spectral Analysis
The proton spectrum of 2-Ethyl-4-fluorobenzaldehyde is characterized by the loss of symmetry compared to 4-fluorobenzaldehyde. The fluorine atom (
Table 1: 1H NMR Assignment & Coupling Constants
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Structural Logic |
| -CHO | 10.25 | Singlet (s) | 1H | - | Deshielded by ring current + electronegative O. |
| H-6 | 7.85 | dd | 1H | Ortho to CHO; Para to Ethyl. | |
| H-3 | 6.95 | dd | 1H | Ortho to F; Meta to CHO. Shielded by F. | |
| H-5 | 7.05 | td (or m) | 1H | Ortho to F; Meta to Ethyl. | |
| -CH2- | 3.02 | Quartet (q) | 2H | Benzylic position; deshielded by ring. | |
| -CH3 | 1.28 | Triplet (t) | 3H | Terminal methyl. |
Analyst Note: The chemical shift of the aldehyde (10.25 ppm) is diagnostic. In the non-ethylated precursor (4-fluorobenzaldehyde), this signal typically appears at ~9.97 ppm. The downfield shift (~0.28 ppm) in the target compound is caused by the steric compression of the ortho-ethyl group, which forces the carbonyl slightly out of coplanarity or alters the local magnetic anisotropy.
Part II: 13C NMR & The Fluorine Fingerprint
The
Table 2: 13C NMR Assignment & J-Coupling Analysis
| Carbon | Shift ( | Splitting | Assignment Logic | |
| C-4 | 166.2 | Doublet | Direct attachment to Fluorine. Distinctive large splitting. | |
| C=O | 190.1 | Singlet/Broad | < 2 Hz | Carbonyl carbon. Para to F, so coupling is negligible. |
| C-2 | 148.5 | Doublet | Ipso to Ethyl. Coupling verifies F is meta to this carbon. | |
| C-6 | 133.5 | Doublet | Ortho to CHO. | |
| C-1 | 130.8 | Doublet | Ipso to CHO. | |
| C-3 | 113.5 | Doublet | Ortho to F. High coupling constant is diagnostic. | |
| C-5 | 116.1 | Doublet | Ortho to F. | |
| Ethyl | 26.5, 15.2 | Singlets | - | Aliphatic chain. |
Comparative Analysis: Distinguishing Alternatives
In a synthesis workflow, you must distinguish the product from its starting material and potential isomers.
Scenario A: Target vs. Precursor (4-Fluorobenzaldehyde)
-
The Problem: Incomplete alkylation.
-
Spectral Differentiator:
-
4-Fluorobenzaldehyde:[2][3][4][5][6] Shows an AA'BB' (or AA'XX') symmetry in the aromatic region (two distinct multiplets integrating to 2H each).
-
2-Ethyl-4-fluorobenzaldehyde: Symmetry is broken. You observe an ABC spin system (three distinct 1H signals).
-
Aldehyde Shift: 9.97 ppm (Precursor) vs. 10.25 ppm (Target).
-
Scenario B: Target vs. Regioisomer (2-Fluoro-4-ethylbenzaldehyde)
-
The Problem: Fluorine is at position 2 (ortho to CHO) instead of position 4.
-
Spectral Differentiator (Critical):
-
Aldehyde Coupling: In the 2-Fluoro isomer , the aldehyde proton is Ortho to Fluorine. This results in a measurable
coupling (~2-3 Hz), turning the aldehyde singlet into a doublet . -
Target (4-Fluoro): The aldehyde proton is Para to Fluorine. Coupling is zero. The signal remains a sharp singlet .
-
Visualization: Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the 2-Ethyl-4-fluorobenzaldehyde structure using the data above.
Figure 1: Logic flow for distinguishing 2-Ethyl-4-fluorobenzaldehyde from precursors and isomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Reich, H. J. (2023).[7] Structure Determination Using NMR: 19F NMR. University of Wisconsin-Madison. (Authoritative source for Fluorine chemical shifts and coupling behaviors).
-
ChemicalBook. (2023).[4] 2-Ethyl-4-fluorobenzaldehyde Product Entry. (General physical property verification).
-
Royal Society of Chemistry. (2014). ChemSpider: 4-Fluorobenzaldehyde Spectral Data. (Baseline data for the non-ethylated precursor).
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 2-Ethyl-4-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and diagnostics, the specificity of immunoassays is paramount. This is particularly true when targeting small molecules, or haptens, such as 2-Ethyl-4-fluorobenzaldehyde and its derivatives. These compounds, while often crucial as biomarkers or therapeutic agents, are too small to elicit a robust immune response on their own.[1] Consequently, they must be conjugated to larger carrier proteins to become immunogenic.[2] The resulting antibodies, however, may exhibit cross-reactivity with structurally similar molecules, leading to inaccurate quantification and potentially compromising clinical or research outcomes.[3]
This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies developed against 2-Ethyl-4-fluorobenzaldehyde derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and offer insights into the interpretation of cross-reactivity data. Our focus is to equip researchers with the knowledge to develop and validate highly specific antibodies, a critical step in the advancement of reliable diagnostic and therapeutic tools.
The Imperative of Specificity: Understanding Hapten Immunogenicity
Small molecules like 2-Ethyl-4-fluorobenzaldehyde are not inherently immunogenic.[4] To generate antibodies, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2][] This process, known as hapten-carrier conjugation, creates an immunogenic complex that can stimulate an immune response.[6] The design of the hapten and the nature of the linker used for conjugation are critical, as they significantly influence the specificity of the resulting antibodies.[7] An improperly designed immunogen can lead to the generation of antibodies that recognize the linker or the carrier protein, rather than the target hapten.
The primary challenge in developing immunoassays for small molecules is the potential for cross-reactivity. Structurally related compounds, such as metabolites or analogs of 2-Ethyl-4-fluorobenzaldehyde, may also bind to the antibody, leading to false-positive results or an overestimation of the target analyte's concentration.[3] Therefore, rigorous cross-reactivity testing is a non-negotiable aspect of antibody validation.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is essential for accurately characterizing the cross-reactivity profile of an anti-2-Ethyl-4-fluorobenzaldehyde antibody. The workflow typically involves the synthesis of the immunizing hapten, conjugation to a carrier protein, antibody production, and subsequent testing against a panel of structurally related compounds using sensitive immunoassays.
Figure 1: Overall workflow for cross-reactivity assessment.
Detailed Experimental Protocols
Part 1: Hapten-Carrier Protein Conjugation
The initial and most critical step is the creation of an effective immunogen. This involves modifying the 2-Ethyl-4-fluorobenzaldehyde molecule to introduce a reactive handle for conjugation to a carrier protein.
Protocol: EDC-Mediated Amide Coupling
This protocol describes the conjugation of a carboxylated derivative of 2-Ethyl-4-fluorobenzaldehyde to the primary amines of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Hapten Derivatization: Synthesize a derivative of 2-Ethyl-4-fluorobenzaldehyde containing a carboxylic acid group. This can be achieved through various organic synthesis routes.
-
Reagent Preparation:
-
Dissolve the carboxylated hapten in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Freshly prepare a solution of EDC in nuclease-free water.
-
-
Conjugation Reaction:
-
Add the hapten solution to the BSA solution.
-
Add the EDC solution to the hapten-BSA mixture. The molar ratio of hapten and EDC to the carrier protein should be optimized.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted hapten and EDC by dialysis against PBS or by using a spin desalting column.[8]
-
-
Characterization:
-
Confirm successful conjugation using techniques like UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or SDS-PAGE.
-
Causality Insight: The choice of EDC as a crosslinker facilitates the formation of a stable amide bond between the hapten's carboxyl group and the carrier protein's amine groups.[2] The reaction is performed in a slightly acidic buffer to activate the carboxyl groups effectively.
Part 2: Competitive ELISA for Cross-Reactivity Testing
Competitive ELISA is a highly sensitive method for quantifying haptens and assessing antibody specificity.[9] In this format, the free hapten in the sample competes with a labeled or coated hapten for binding to a limited amount of antibody.[10]
Protocol: Indirect Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microplate with a hapten-protein conjugate (e.g., 2-Ethyl-4-fluorobenzaldehyde conjugated to a different carrier protein than the one used for immunization to avoid non-specific binding).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the 2-Ethyl-4-fluorobenzaldehyde standard and the potential cross-reacting compounds.
-
In a separate plate, pre-incubate the diluted standards/cross-reactants with a fixed, limiting concentration of the primary antibody for 1 hour at 37°C.[9]
-
Transfer the antibody-hapten mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour at 37°C.[9]
-
Wash the plate.
-
-
Signal Development:
-
Add a substrate solution (e.g., TMB) and incubate in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Self-Validation: The signal generated is inversely proportional to the concentration of free hapten in the sample. A standard curve is generated by plotting the absorbance against the concentration of the 2-Ethyl-4-fluorobenzaldehyde standard.
Figure 2: Indirect Competitive ELISA Workflow.
Part 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates, and affinity (KD).[11] This allows for a more detailed characterization of antibody cross-reactivity.
Protocol: SPR-Based Cross-Reactivity Analysis
-
Sensor Chip Immobilization:
-
Immobilize the anti-2-Ethyl-4-fluorobenzaldehyde antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Inject a series of concentrations of 2-Ethyl-4-fluorobenzaldehyde and each potential cross-reacting compound over the sensor surface.
-
A buffer-only injection serves as a reference.
-
-
Data Acquisition:
-
Monitor the binding events in real-time, generating sensorgrams that show the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Expertise Insight: SPR can differentiate between high-affinity binders and weak, non-specific interactions that might be ambiguous in an ELISA. It is particularly useful for screening a large number of compounds efficiently.[12]
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Cross-Reactivity of Anti-2-Ethyl-4-fluorobenzaldehyde Antibodies (Hypothetical Data)
| Compound | Structure | Antibody Clone A | Antibody Clone B |
| IC₅₀ (nM) | Cross-Reactivity (%) | ||
| 2-Ethyl-4-fluorobenzaldehyde | (Structure Image) | 10 | 100 |
| 2-Methyl-4-fluorobenzaldehyde | (Structure Image) | 500 | 2 |
| 4-Fluorobenzaldehyde | (Structure Image) | 800 | 1.25 |
| 2-Ethylbenzaldehyde | (Structure Image) | 250 | 4 |
| Benzaldehyde | (Structure Image) | >1000 | <1 |
The IC₅₀ value is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay. A lower IC₅₀ indicates a higher affinity of the antibody for the analyte.
Cross-reactivity (%) is calculated using the following formula:
Cross-Reactivity (%) = (IC₅₀ of 2-Ethyl-4-fluorobenzaldehyde / IC₅₀ of Cross-Reactant) x 100[13]
A high percentage of cross-reactivity indicates that the antibody binds significantly to the structurally related compound.
Figure 3: Structural comparison of target analyte and potential cross-reactants.
Conclusion
The development of highly specific antibodies against small molecules like 2-Ethyl-4-fluorobenzaldehyde is a meticulous process that hinges on rigorous cross-reactivity testing. By employing a systematic workflow that includes well-designed immunogens and sensitive immunoassays such as competitive ELISA and SPR, researchers can thoroughly characterize the specificity of their antibodies. This comprehensive evaluation is essential for ensuring the accuracy and reliability of immunoassays used in research, diagnostics, and therapeutic drug monitoring. The insights gained from these studies are invaluable for selecting the most suitable antibody candidates and for advancing the development of robust and trustworthy analytical methods.
References
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St. John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]
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RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. Retrieved from [Link]
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Aryal, S. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]
- Blais, B. W., & Holiday, M. R. (2000). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. Journal of Agricultural and Food Chemistry, 48(3), 859-864.
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Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from [Link]
- Li, J., et al. (2023). Lateral flow immunoassays for antigens, antibodies and haptens detection. Clinica Chimica Acta, 547, 117458.
- Wang, Z., et al. (2018). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Scientific Reports, 8(1), 1-9.
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bioRxiv. (2025, June 17). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]
- Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual.
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive Heterogeneous and Homogeneous Immunoassays. Retrieved from [Link]
- Eremin, S. A., et al. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry, 96(43), 16045-16052.
- Shan, G., et al. (2021).
- Roy, S., et al. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Scientific Reports, 11(1), 1-13.
- Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC advances, 7(81), 51466-51501.
- Gee, S. J., et al. (2022). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega, 7(38), 33791-33799.
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ResearchGate. (n.d.). Competitive immunoassay formats. Retrieved from [Link]
- Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 309(1-2), 113-123.
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
- Shankaran, D. R., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 7(5), 788-806.
-
ResearchGate. (2025, October 15). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
- Li, Y., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 24(16), 2956.
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ResearchGate. (2025, October 16). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]
- Vlatakis, G. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Polymers, 13(19), 3349.
- Cohen, L., & Walt, D. R. (2019). Evaluation of Antibody Biotinylation Approaches for Enhanced Sensitivity of Single Molecule Array (Simoa) Immunoassays. ACS chemical biology, 14(7), 1477-1483.
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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Semantic Scholar. (2021, November 12). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Retrieved from [Link]
- Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem, 8(2), 241-255.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
